Panclicin A
Description
This compound has been reported in Streptomyces with data available.
Propriétés
Formule moléculaire |
C26H47NO5 |
|---|---|
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
[(2S)-1-[(2S,3S)-3-(8-methylnonyl)-4-oxooxetan-2-yl]nonan-2-yl] (2S)-2-formamidopropanoate |
InChI |
InChI=1S/C26H47NO5/c1-5-6-7-9-13-16-22(31-25(29)21(4)27-19-28)18-24-23(26(30)32-24)17-14-11-8-10-12-15-20(2)3/h19-24H,5-18H2,1-4H3,(H,27,28)/t21-,22-,23-,24-/m0/s1 |
Clé InChI |
LRDWQJMXGXVRRG-ZJZGAYNASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Panclicin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. NR 0619
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin A is a potent inhibitor of pancreatic lipase (B570770), an enzyme pivotal to the digestion and absorption of dietary fats. Its discovery from the fermentation broth of Streptomyces sp. NR 0619 has positioned it as a significant molecule of interest in the study of anti-obesity therapeutics. Structurally, this compound belongs to the β-lactone class of compounds, a group known for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.
Introduction
The rising global prevalence of obesity has intensified the search for effective therapeutic agents that can modulate the body's energy balance. One of the key strategies in this endeavor is the inhibition of pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3), which is responsible for the hydrolysis of approximately 50-70% of total dietary fats. By inhibiting this enzyme, the absorption of triglycerides from the intestine is reduced, leading to a decrease in caloric intake.
Microbial secondary metabolites have historically been a rich source of novel bioactive compounds. In this context, the screening of actinomycetes, particularly the genus Streptomyces, has led to the discovery of a variety of enzyme inhibitors. Panclicins, a family of potent pancreatic lipase inhibitors, were isolated from the culture broth of Streptomyces sp. NR 0619. This family includes Panclicins A, B, C, D, and E, all of which share a characteristic β-lactone ring structure. This compound, being one of the primary alanine-type panclicins, serves as a focal point for understanding the therapeutic potential of this class of molecules.
This document details the scientific journey of this compound, from the fermentation of the producing microorganism to its purification and detailed chemical characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Biological Activity
Producing Microorganism
This compound is produced by the bacterial strain Streptomyces sp. NR 0619. This strain was isolated and identified through a screening program aimed at discovering novel pancreatic lipase inhibitors from microbial sources.
Biological Activity: Pancreatic Lipase Inhibition
This compound, along with its congeners, demonstrates potent inhibitory activity against porcine pancreatic lipase. The inhibition is irreversible, suggesting a covalent modification of the enzyme, likely through the reactive β-lactone ring which can acylate a serine residue in the active site of the lipase.[1] The inhibitory potency of Panclicins A through E has been quantified and is presented in Table 1.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Panclicins against Porcine Pancreatic Lipase [2]
| Compound | Amino Acid Moiety | IC50 (µM) |
| This compound | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Experimental Protocols
Fermentation of Streptomyces sp. NR 0619
A detailed protocol for the fermentation of Streptomyces sp. NR 0619 to produce this compound is outlined below.
3.1.1. Media and Culture Conditions
-
Seed Medium:
-
Soluble Starch: 2.0%
-
Glucose: 1.0%
-
Yeast Extract (Difco): 0.5%
-
Peptone (Difco): 0.5%
-
CaCO₃: 0.2%
-
pH: 7.0 (before sterilization)
-
-
Production Medium:
-
Soluble Starch: 4.0%
-
Soybean Meal: 2.0%
-
Yeast Extract (Difco): 0.2%
-
CaCO₃: 0.2%
-
pH: 7.0 (before sterilization)
-
3.1.2. Fermentation Procedure
-
Seed Culture: A loopful of a slant culture of Streptomyces sp. NR 0619 is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 27°C for 48 hours.
-
Production Culture: The seed culture (1 ml) is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium. The production culture is incubated on a rotary shaker at 27°C for 96 hours.
Isolation and Purification of this compound
The following protocol details the multi-step chromatographic procedure for the isolation and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
The culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.
-
The supernatant is adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate (B1210297).
-
The mycelium is extracted with acetone (B3395972), and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.
-
The ethyl acetate extracts from both the supernatant and mycelium are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude oily residue.
3.2.2. Chromatographic Purification
-
Diaion HP-20 Column Chromatography:
-
The crude residue is dissolved in a small volume of methanol (B129727) and applied to a Diaion HP-20 column.
-
The column is washed with 50% aqueous methanol to remove polar impurities.
-
The active fractions are eluted with 80% aqueous methanol.
-
-
Sephadex LH-20 Column Chromatography:
-
The active fractions from the Diaion HP-20 column are concentrated and applied to a Sephadex LH-20 column.
-
The column is eluted with methanol to yield partially purified Panclicins.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved by preparative reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Detection: UV at 210 nm.
-
Fractions corresponding to the peak of this compound are collected and lyophilized to yield a pure white powder.
-
Pancreatic Lipase Inhibition Assay
The following protocol is used to determine the inhibitory activity of this compound against porcine pancreatic lipase.
3.3.1. Reagents
-
Porcine Pancreatic Lipase (PPL) solution (1 mg/ml in Tris-HCl buffer, pH 8.5)
-
p-Nitrophenyl butyrate (B1204436) (PNPB) substrate solution (10 mM in acetonitrile)
-
Tris-HCl buffer (50 mM, pH 8.5, containing 5 mM CaCl₂)
-
Test compound (this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO)
3.3.2. Assay Procedure
-
In a 96-well microplate, add 140 µl of Tris-HCl buffer, 20 µl of PPL solution, and 20 µl of the test compound solution at various concentrations.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µl of the PNPB substrate solution.
-
Measure the increase in absorbance at 405 nm over 10 minutes using a microplate reader. The absorbance is due to the release of p-nitrophenol.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1]
Spectroscopic Data
-
Mass Spectrometry (FAB-MS): The Fast Atom Bombardment Mass Spectrum of this compound shows a molecular ion peak consistent with its elemental composition.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR and ¹³C NMR: Analysis of the proton and carbon-13 NMR spectra provides detailed information about the carbon-hydrogen framework of the molecule.
-
2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
(Note: The specific chemical shifts and coupling constants for this compound are detailed in the primary literature by Yoshinari K, et al.[1])
Absolute Stereochemistry
The absolute stereochemistry of this compound was determined by chiral HPLC analysis of its hydrolysates and by the application of the modified Mosher's method on a derivative of the molecule.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and isolation of this compound.
Mechanism of Pancreatic Lipase Inhibition
Caption: Irreversible inhibition of pancreatic lipase by this compound.
Conclusion
This compound, a β-lactone-containing natural product from Streptomyces sp. NR 0619, represents a significant discovery in the field of enzyme inhibitors. Its potent and irreversible inhibition of pancreatic lipase underscores its potential as a lead compound for the development of anti-obesity drugs. The detailed methodologies for fermentation, isolation, and characterization provided in this guide are intended to facilitate further research into this compound and its analogs. Future studies may focus on optimizing its production, elucidating its detailed mechanism of action, and exploring its pharmacological properties in preclinical and clinical settings. The comprehensive data and protocols presented herein serve as a foundational resource for scientists dedicated to advancing the field of natural product-based drug discovery.
References
Panclicin A: A Technical Deep Dive into its β-Lactone Core for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin A, a member of the panclicin family of natural products, is a potent inhibitor of pancreatic lipase (B570770), a key enzyme in dietary fat absorption. Isolated from Streptomyces sp. NR 0619, its biological activity is intrinsically linked to its unique chemical architecture, specifically the presence of a reactive β-lactone ring.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a detailed focus on its β-lactone moiety. It includes a summary of its biological activity, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery focused on the development of novel anti-obesity therapeutics.
Chemical Structure and the β-Lactone Ring
This compound is structurally analogous to tetrahydrolipstatin (THL), the active ingredient in the anti-obesity drug Orlistat.[1] The core structure of this compound features a substituted β-lactone ring, which is the key pharmacophore responsible for its inhibitory activity.[1][2] this compound is distinguished as an "alanine-type" panclicin.[3]
The absolute stereochemistry of the panclicins, including this compound, has been determined through chiral HPLC analysis of their hydrolysates and the application of the modified Mosher's method on a derivative of this compound.[2] While the specific stereochemical descriptors for this compound's β-lactone ring are not detailed in the readily available literature, the rigorous methods employed in its structural elucidation confirm a defined three-dimensional arrangement critical for its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not explicitly stated in abstracts | |
| Molecular Weight | Not explicitly stated in abstracts | |
| Appearance | Not explicitly stated in abstracts | |
| Solubility | Not explicitly stated in abstracts |
Quantitative Biological Data
This compound exhibits potent inhibitory activity against porcine pancreatic lipase. The half-maximal inhibitory concentration (IC50) has been determined to be 2.9 µM.[1] This positions this compound as a significant, albeit less potent, inhibitor compared to the "glycine-type" panclicins (C, D, and E).[3]
Table 2: Pancreatic Lipase Inhibitory Activity of Panclicins
| Compound | Type | IC50 (µM) | Reference |
| This compound | Alanine | 2.9 | [1] |
| Panclicin B | Alanine | 2.6 | [1] |
| Panclicin C | Glycine | 0.62 | [1] |
| Panclicin D | Glycine | 0.66 | [1] |
| Panclicin E | Glycine | 0.89 | [1] |
Experimental Protocols
The following sections detail the experimental methodologies for the fermentation of the producing organism, the isolation of this compound, its structural elucidation, and the assessment of its biological activity.
Fermentation of Streptomyces sp. NR 0619
A detailed fermentation protocol for Streptomyces sp. NR 0619 to produce panclicins is outlined in the work by Mutoh et al. (1994). While the full-text paper is not publicly available to provide a step-by-step guide, the general procedure involves the cultivation of the strain in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to promote the biosynthesis of the target compounds.
Isolation of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. NR 0619 involves a series of chromatographic techniques. A general workflow, based on the abstract by Mutoh et al. (1994), would likely include:
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.[2]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy were employed to determine the carbon-hydrogen framework of the molecule. While the specific chemical shift and coupling constant data from the original publication are not accessible, these experiments would have been fundamental in identifying the key structural motifs, including the β-lactone ring and the amino acid side chain.
3.3.2. Fast Atom Bombardment Mass Spectrometry (FAB-MS):
FAB-MS was utilized to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, further corroborating the proposed structure.
Pancreatic Lipase Inhibition Assay
The inhibitory activity of this compound against porcine pancreatic lipase was quantified using an in vitro assay. The following is a generalized protocol based on established methods:
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Orlistat (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the this compound solution at various concentrations, and the PPL enzyme solution.
-
Incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate pNPP.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action
The inhibitory mechanism of this compound, like other β-lactone-containing lipase inhibitors, is believed to involve the covalent modification of a serine residue within the active site of pancreatic lipase. The strained four-membered β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This reaction results in the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate, thereby inactivating the enzyme and preventing it from hydrolyzing dietary triglycerides.
Conclusion
This compound represents a valuable natural product lead for the development of new anti-obesity agents. Its potent inhibition of pancreatic lipase, mediated by its characteristic β-lactone ring, underscores the therapeutic potential of this structural motif. This technical guide has summarized the key chemical and biological features of this compound and provided an overview of the experimental methodologies used in its study. Further research, including the total synthesis of this compound and its analogs, as well as more in-depth biological evaluations, will be crucial in fully elucidating its therapeutic potential and advancing the development of next-generation lipase inhibitors.
References
- 1. Carbon-13 nuclear magnetic resonance studies of the selectively isotope-labeled reactive site peptide bond of the basic pancreatic trypsin inhibitor in the complexes with trypsin, trypsinogen, and anhydrotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
Panclicin A: A Technical Guide to its Mechanism of Action on Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Panclicin A, a potent irreversible inhibitor of pancreatic lipase (B570770). This compound, a natural product isolated from Streptomyces sp. NR 0619, belongs to a class of β-lactone-containing compounds that exhibit significant inhibitory activity against pancreatic lipase, a key enzyme in dietary fat digestion. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and experimental workflows.
Introduction to this compound and Pancreatic Lipase
Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a crucial enzyme secreted by the pancreas that facilitates the hydrolysis of dietary triglycerides into fatty acids and monoglycerides, enabling their absorption in the small intestine. Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity.
This compound is a member of the panclicin family of natural products (Panclicins A-E), which are structural analogues of tetrahydrolipstatin (THL), the active component of the anti-obesity drug Orlistat.[1] These compounds feature a reactive β-lactone ring that is central to their inhibitory mechanism.[2]
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of the Panclicin family against porcine pancreatic lipase have been quantified and are summarized below. This compound is characterized as an alanine-type panclicin.[1]
| Compound | Type | IC50 (µM) |
| This compound | Alanine | 2.9 [1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
| Table 1: Inhibitory concentration (IC50) values of Panclicins A-E against porcine pancreatic lipase. |
Mechanism of Action: Irreversible Inhibition
This compound acts as an irreversible inhibitor of pancreatic lipase.[1] This mechanism is analogous to that of other β-lactone inhibitors like Orlistat. The core of this inhibitory action lies in the formation of a stable, covalent bond with the enzyme, leading to its inactivation.
Covalent Modification of the Active Site
The proposed mechanism involves a nucleophilic attack by the serine residue (Ser152) located within the catalytic triad (B1167595) of pancreatic lipase on the electrophilic carbonyl carbon of this compound's β-lactone ring.[3] This results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.
While specific kinetic constants such as the rate of inactivation (kinact) and the inhibition constant (Ki) for the initial binding of this compound have not been reported in the reviewed literature, it is noted that the panclicins do not inhibit the enzyme as strongly as tetrahydrolipstatin.[1]
Experimental Protocols
The following sections detail generalized methodologies for assessing the inhibitory activity of compounds like this compound against pancreatic lipase.
Pancreatic Lipase Inhibition Assay
A common in vitro method for determining pancreatic lipase inhibition involves the use of a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or p-nitrophenyl palmitate (pNPP). The hydrolysis of this substrate by the lipase releases p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the PPL solution to wells containing either the inhibitor dilutions or the solvent control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPB or pNPP substrate solution.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Determination of Irreversible Inhibition
To confirm the irreversible nature of an inhibitor, a time-dependency assay can be performed.
Procedure:
-
Prepare multiple sets of enzyme and inhibitor mixtures.
-
Pre-incubate each set for different durations (e.g., 0, 15, 30, and 60 minutes).
-
After each pre-incubation period, initiate the reaction by adding the substrate and measure the enzyme activity.
-
Calculate the IC50 value for each pre-incubation time.
Interpretation:
-
Irreversible Inhibition: The IC50 value will decrease as the pre-incubation time increases, indicating that more enzyme is being inactivated over time.
-
Reversible Inhibition: The IC50 value will remain relatively constant regardless of the pre-incubation time.
Structure-Activity Relationship
The potency of the panclicins is influenced by the amino acid moiety attached to the β-lactone core. The glycine-type panclicins (C, D, and E) exhibit 2-3 fold greater potency than the alanine-type panclicins (A and B).[1] This suggests that the nature of this side chain plays a role in the initial binding and/or the rate of acylation of the active site serine.
Conclusion
This compound is an irreversible inhibitor of pancreatic lipase with a mechanism of action that involves the covalent modification of the active site serine residue. Its structural similarity to Orlistat and the presence of a reactive β-lactone ring are key to its inhibitory function. While specific kinetic data for this compound's irreversible inhibition are not yet fully elucidated, the available information positions it as a significant molecule of interest for researchers in the field of enzyme inhibition and anti-obesity drug development. Further studies are warranted to fully characterize its kinetic profile and to explore the therapeutic potential of this class of natural products.
References
An In-depth Technical Guide to the Irreversible Inhibition of Pancreatic Lipase by Panclicin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of pancreatic lipase (B570770) by Panclicin A, a potent anti-obesity agent of microbial origin. This compound, a member of the panclicin family of natural products, demonstrates significant potential in the modulation of dietary fat absorption through its targeted action on pancreatic lipase. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical processes to serve as a valuable resource for researchers in the fields of enzymology, pharmacology, and drug development.
Introduction to Pancreatic Lipase and this compound
Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a critical enzyme secreted by the pancreas into the small intestine. It plays a pivotal role in the digestion of dietary triglycerides, hydrolyzing them into fatty acids and monoglycerides (B3428702), which are subsequently absorbed by the intestinal mucosa.[1] The inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it effectively reduces the caloric intake from dietary fats.[1]
Panclicins A, B, C, D, and E are a class of novel and potent pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[2] Structurally, they are analogues of tetrahydrolipstatin (THL), the active form of the anti-obesity drug Orlistat.[2] Like THL, panclicins possess a reactive β-lactone ring, which is central to their mechanism of action.[3] this compound is one of the alanine-type panclicins.[2]
Quantitative Data on Pancreatic Lipase Inhibition
The inhibitory potency of the panclicin family against porcine pancreatic lipase has been quantified and is presented below. The data highlights the structure-activity relationship within this class of inhibitors, with the glycine-type panclicins (C, D, and E) exhibiting greater potency than the alanine-type panclicins (A and B).[2]
| Inhibitor | Type | IC50 (µM) | Reference |
| This compound | Alanine | 2.9 | [2][4] |
| Panclicin B | Alanine | 2.6 | [2][4] |
| Panclicin C | Glycine | 0.62 | [2][4] |
| Panclicin D | Glycine | 0.66 | [2][4] |
| Panclicin E | Glycine | 0.89 | [2][4] |
| Tetrahydrolipstatin (THL) | - | ~1 | [2] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of pancreatic lipase by 50% under the assay conditions.
Mechanism of Irreversible Inhibition
This compound functions as an irreversible inhibitor of pancreatic lipase.[2][4] This mode of inhibition is characteristic of β-lactone-containing compounds that target serine hydrolases. The proposed mechanism, by analogy to the well-characterized inhibitor tetrahydrolipstatin (Orlistat), involves the covalent modification of the catalytic active site of pancreatic lipase.[4]
The active site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids: Serine-152, Histidine-263, and Aspartate-176.[5] The nucleophilic serine residue (Ser-152) is responsible for initiating the hydrolysis of triglycerides.
The irreversible inhibition by this compound is believed to proceed as follows:
-
Initial Binding: this compound binds to the active site of pancreatic lipase, forming a non-covalent enzyme-inhibitor complex.
-
Nucleophilic Attack: The hydroxyl group of the active site Serine-152 performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring of this compound.
-
Covalent Bond Formation: This attack results in the opening of the strained β-lactone ring and the formation of a stable, covalent ester bond between this compound and Serine-152.
-
Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive. The restoration of enzymatic activity requires the synthesis of new lipase molecules.
Mechanism of this compound Irreversible Inhibition
Experimental Protocols
While the precise experimental details from the original 1994 publications on Panclicins are not fully available, a representative protocol for determining the in vitro inhibitory activity of a compound like this compound against pancreatic lipase can be constructed based on established methodologies.
Pancreatic Lipase Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
Materials:
-
Enzyme: Porcine Pancreatic Lipase (PPL)
-
Substrate: p-nitrophenyl palmitate (pNPP)
-
Inhibitor: this compound
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor and substrate
-
Equipment: 96-well microplate, microplate reader, incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of pNPP in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the this compound solutions at various concentrations to the test wells. For the control (100% enzyme activity), add DMSO. For the blank, add buffer.
-
Add the pancreatic lipase solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the pNPP substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Pancreatic Lipase Inhibition Assay
Downstream Metabolic Consequences of Pancreatic Lipase Inhibition
The inhibition of pancreatic lipase by this compound occurs within the gastrointestinal lumen and directly impacts the initial stages of dietary fat digestion. This leads to a cascade of downstream metabolic effects.
By preventing the hydrolysis of triglycerides, this compound reduces the absorption of monoglycerides and free fatty acids by the enterocytes of the small intestine. The undigested fats are then excreted from the body. This reduction in fat absorption leads to a decrease in caloric intake, which can contribute to weight loss and an improvement in obesity-related metabolic parameters such as plasma lipid levels.
Downstream Effects of Pancreatic Lipase Inhibition
Conclusion
This compound is a potent irreversible inhibitor of pancreatic lipase, acting through the covalent modification of the enzyme's active site serine. Its ability to block the digestion of dietary fats underscores its potential as a therapeutic agent for the management of obesity. This guide provides a foundational understanding of the quantitative aspects, mechanistic principles, and experimental approaches relevant to the study of this compound. Further research, including detailed kinetic analysis and in vivo studies, is warranted to fully elucidate the therapeutic potential of this natural product.
References
The Putative Biosynthesis of Panclicin A in Streptomyces sp. NR 0619: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicins are a group of potent pancreatic lipase (B570770) inhibitors produced by Streptomyces sp. NR 0619.[1][2] As natural products with significant therapeutic potential, understanding their biosynthesis is crucial for pathway engineering, yield improvement, and the generation of novel analogs. While the biosynthetic gene cluster for panclicins has not yet been explicitly characterized, their structural similarity to the well-studied β-lactone lipstatin (B1674855) from Streptomyces toxytricini allows for the construction of a putative biosynthetic pathway. This technical guide provides an in-depth overview of the proposed enzymatic steps leading to the formation of Panclicin A, drawing parallels with the established lipstatin biosynthesis. It includes quantitative data on the bioactivity of the panclicin family and outlines key experimental protocols relevant to the elucidation of this pathway.
Introduction
The panclicins (A, B, C, D, and E) are a family of natural products isolated from Streptomyces sp. NR 0619 that exhibit significant inhibitory activity against pancreatic lipase.[1] Their molecular architecture features a core β-lactone ring, a structure they share with other microbial metabolites such as lipstatin, the precursor to the anti-obesity drug orlistat.[2][3] this compound and B are characterized by an N-formyl-L-alanine side chain, whereas panclicins C, D, and E possess an N-formyl-L-glycine moiety.[2][3] This structural variation accounts for their differing potencies as lipase inhibitors.
The biosynthesis of β-lactone-containing natural products like lipstatin involves a hybrid pathway combining elements of fatty acid synthesis and nonribosomal peptide synthesis. Given the structural parallels, the biosynthetic machinery for this compound is hypothesized to be highly analogous to that of lipstatin, which is encoded by the lst gene cluster in S. toxytricini.[4][5] This guide will detail a putative pathway for this compound based on this well-established model.
Quantitative Bioactivity Data
The inhibitory effects of Panclicins A-E on porcine pancreatic lipase have been quantified, with their 50% inhibitory concentrations (IC50) summarized in the table below. This data highlights the structure-activity relationship within the panclicin family, where the glycine-type panclicins (C, D, and E) demonstrate greater potency than the alanine-type (A and B).[1][3]
| Compound | Amino Acid Moiety | IC50 (µM) for Porcine Pancreatic Lipase |
| This compound | Alanine (B10760859) | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process, beginning with precursors from primary metabolism and culminating in the decorated β-lactone structure. The following pathway is inferred from the known biosynthesis of lipstatin.[4][5][6]
Formation of the Polyketide Backbone
The core of this compound is likely assembled via a Claisen condensation reaction between two distinct fatty acid chains, which are themselves products of fatty acid metabolism. This reaction is catalyzed by enzymes homologous to the β-ketoacyl-acyl carrier protein synthases III (FabH-like) found in the lipstatin cluster, namely LstA and LstB.[4][5]
-
Activation of Precursors: The initial fatty acid precursors are activated to their coenzyme A (CoA) thioesters. An acyl-CoA synthetase, homologous to LstC, is proposed to catalyze this ATP-dependent activation.[4] One of these precursors, analogous to octanoic acid in lipstatin biosynthesis, is likely carboxylated to form a malonyl-CoA derivative.
-
Claisen Condensation: The two activated fatty acid chains are condensed by the FabH-like synthases to form a β-ketoacyl intermediate attached to an acyl carrier protein (ACP).
Modification and Tailoring of the Backbone
Following the initial condensation, a series of modifications are required to produce the final β-lactone core.
-
Reduction of the β-Keto Group: A dehydrogenase, homologous to the 3β-hydroxysteroid dehydrogenase LstD, is predicted to reduce the β-keto group of the intermediate to a β-hydroxy group.[4][5]
-
β-Lactone Ring Formation: The β-lactone ring is likely formed through an intramolecular cyclization, where the newly formed β-hydroxy group attacks the thioester carbonyl, releasing the ACP.
Addition of the N-formyl-L-alanine Side Chain
A key feature of this compound is its N-formyl-L-alanine side chain. This is likely incorporated by a nonribosomal peptide synthetase (NRPS) module and a formyltransferase.
-
NRPS-mediated Alanine Activation and Attachment: An NRPS enzyme, homologous to LstE, is proposed to recognize and activate L-alanine as an aminoacyl-adenylate, subsequently tethering it to a thiolation (T) domain. This activated alanine is then transferred to the hydroxyl group of the β-lactone core, forming an ester linkage.
-
Formylation: A formyltransferase, homologous to LstF, then catalyzes the transfer of a formyl group to the amino group of the attached alanine residue, completing the biosynthesis of this compound.[4][5]
Visualization of the Proposed Pathway
The logical flow of the putative this compound biosynthetic pathway is depicted below.
Caption: Proposed biosynthetic pathway for this compound.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genomic and biochemical techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify the gene cluster responsible for this compound production in Streptomyces sp. NR 0619.
Methodology: Genome Mining
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Streptomyces sp. NR 0619 using a standard phenol-chloroform extraction method or a commercial kit designed for actinomycetes.
-
Whole-Genome Sequencing: The extracted DNA is sequenced using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of a contiguous genome.
-
BGC Prediction: The assembled genome sequence is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[7] This tool identifies putative BGCs based on the presence of key biosynthetic enzymes.
-
Homology Analysis: The predicted BGCs are compared to known gene clusters in databases. A BGC containing homologs to the lipstatin (lst) genes (lstA-F) would be a prime candidate for the this compound cluster. Specifically, the presence of genes encoding FabH-like synthases, an NRPS with an adenylation domain predicted to activate alanine or glycine, and a formyltransferase would be strong indicators.
Functional Characterization of the BGC
Objective: To confirm the role of the candidate BGC in this compound biosynthesis.
Methodology: Gene Deletion
-
Construct Design: A knockout construct is designed to delete a key gene within the candidate BGC (e.g., the NRPS or a FabH-like synthase gene). This typically involves cloning the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., an apramycin (B1230331) resistance gene).
-
Conjugation: The knockout construct is introduced into Streptomyces sp. NR 0619 from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover homologous recombination events, resulting in the deletion of the target gene, are screened for by PCR analysis of genomic DNA from the mutants.
-
Metabolite Analysis: The wild-type and mutant strains are cultured under production conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The abrogation of this compound production in the mutant strain would confirm the BGC's involvement.
Methodology: Heterologous Expression
-
Cloning the BGC: The entire candidate BGC is cloned from the genomic DNA of Streptomyces sp. NR 0619. This can be achieved using methods like Transformation-Associated Recombination (TAR) cloning in yeast or by assembling PCR-amplified fragments.
-
Vector Insertion: The cloned BGC is inserted into an integrative or replicative expression vector suitable for Streptomyces.
-
Transformation of a Host Strain: The expression construct is introduced into a genetically tractable, heterologous host strain, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce interfering compounds.[8]
-
Metabolite Analysis: The transformed heterologous host is cultured, and its metabolite profile is analyzed by HPLC-MS. The detection of this compound in the culture extract of the host strain would provide definitive proof of the BGC's function.[9][10]
Conclusion and Future Outlook
While the precise genetic and enzymatic details of this compound biosynthesis remain to be experimentally validated, the pathway proposed herein, based on the well-characterized biosynthesis of lipstatin, provides a robust framework for future research. The experimental protocols outlined offer a clear path to identifying and functionally characterizing the this compound biosynthetic gene cluster. Success in this endeavor will not only deepen our understanding of β-lactone biosynthesis but also open avenues for the combinatorial biosynthesis of novel pancreatic lipase inhibitors with improved therapeutic properties. The application of synthetic biology and metabolic engineering techniques to a characterized this compound pathway could lead to enhanced production titers and the creation of a diverse library of bioactive compounds for drug discovery.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
Panclicin A: A Natural Product Inhibitor of Lipases - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin A, a natural product isolated from Streptomyces sp. NR 0619, represents a class of potent pancreatic lipase (B570770) inhibitors.[1] Structurally analogous to the well-characterized inhibitor tetrahydrolipstatin (THL), this compound possesses a core β-lactone ring system that is crucial for its biological activity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the physiological consequences of its enzymatic inhibition.
Introduction
The rising prevalence of obesity and associated metabolic disorders has intensified the search for effective therapeutic agents that can modulate lipid metabolism.[3] One of the most validated strategies for weight management is the inhibition of pancreatic lipase (EC 3.1.1.3), a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides (B3428702).[4] By blocking this critical step in fat digestion, lipase inhibitors reduce caloric intake from dietary fats.[5]
This compound belongs to a family of microbial metabolites, the panclicins (A-E), which have demonstrated significant inhibitory activity against pancreatic lipase.[1][6] Like the FDA-approved drug Orlistat (a derivative of lipstatin), this compound acts as an irreversible inhibitor, forming a stable covalent bond with the active site of the lipase.[3][6] This guide serves as a technical resource for researchers engaged in the study of natural product lipase inhibitors and the development of novel anti-obesity therapeutics.
Chemical Structure and Properties
Panclicins A-E are analogues of tetrahydrolipstatin, all featuring a central β-lactone ring.[1][2] The different panclicins are distinguished by the amino acid moiety in their structure. Panclicins A and B are categorized as alanine-type, whereas panclicins C, D, and E are glycine-type.[1][6] The nature of this amino acid substituent influences the inhibitory potency of the molecule.[1]
Quantitative Inhibitory Data
The inhibitory efficacy of the panclicin family against porcine pancreatic lipase has been quantified, with IC50 values indicating potent inhibition. The glycine-type panclicins (C, D, and E) exhibit greater potency than the alanine-type (A and B).[1]
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| This compound | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Data sourced from Mutoh et al. (1994).[1] |
Mechanism of Action
This compound functions as an irreversible inhibitor of pancreatic lipase.[1][6] The mechanism involves the nucleophilic attack by the serine residue (Ser152 in porcine pancreatic lipase) located within the catalytic triad (B1167595) of the enzyme on the electrophilic carbonyl carbon of the β-lactone ring of this compound. This results in the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.[3][7]
Figure 1: Irreversible inhibition of pancreatic lipase by this compound.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol outlines a common colorimetric method to determine the inhibitory activity of compounds like this compound against porcine pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate. The hydrolysis of pNPP by lipase releases the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically.
Materials and Reagents:
-
Porcine Pancreatic Lipase (Type II, e.g., Sigma-Aldrich)
-
This compound (or other test inhibitor)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)[8]
-
Sodium deoxycholate (emulsifier)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. This solution should be prepared fresh before each assay.[8]
-
Substrate Solution: Prepare a stock solution of pNPP (e.g., 10 mM) in a suitable solvent like isopropanol (B130326) or acetonitrile.[6][8]
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing an emulsifier such as 5 mM sodium deoxycholate to ensure homogeneity.[6]
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 20 µL of the appropriate inhibitor working solution (or DMSO for the positive control).[8]
-
Add 20 µL of the pancreatic lipase enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution to all wells.[9]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm kinetically for 10-15 minutes, with readings taken every 60 seconds.[8]
-
The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro lipase inhibition assay.
Signaling and Physiological Consequences
The inhibition of pancreatic lipase by this compound directly impacts the initial step of dietary fat digestion in the small intestine. This leads to a cascade of physiological effects primarily related to reduced lipid absorption.
By preventing the hydrolysis of triglycerides, this compound decreases the availability of free fatty acids and monoglycerides for absorption by enterocytes.[4] This reduction in fat absorption leads to a decrease in the formation and secretion of chylomicrons into the peripheral circulation.[4] Consequently, there is a lower caloric uptake from dietary fat, which is the primary mechanism underlying the potential anti-obesity effects of lipase inhibitors.[3] The unabsorbed fats are excreted, which can sometimes lead to gastrointestinal side effects.
Figure 3: Physiological pathway of fat digestion and the impact of this compound.
Conclusion
This compound is a potent, irreversible inhibitor of pancreatic lipase with a well-defined mechanism of action. Its efficacy, as demonstrated by its low micromolar IC50 value, makes it an important subject of study in the context of natural product-based drug discovery for obesity and related metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this compound and other novel lipase inhibitors. Future research may focus on detailed structure-activity relationship studies, in vivo efficacy, and safety profiling to fully elucidate the therapeutic potential of this class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Panclicin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Panclicin A and its analogs as potent inhibitors of pancreatic lipase (B570770). Panclicins, isolated from Streptomyces sp. NR 0619, are a class of natural products that have garnered significant interest due to their potential as anti-obesity agents.[1] This document summarizes the key structural features, biological activities, and mechanistic insights, presenting quantitative data in a structured format and outlining the experimental methodologies employed in their evaluation.
Core Structure and Mechanism of Action
This compound and its analogs are structurally related to tetrahydrolipstatin (THL), a well-known pancreatic lipase inhibitor.[1] The core structure of these compounds features a β-lactone ring with two alkyl chains. One of these alkyl chains is functionalized with an N-formyl amino acid ester.[2] The specific amino acid moiety is a key determinant of the inhibitory potency.[1]
The proposed mechanism of action for Panclicins involves the irreversible inhibition of pancreatic lipase. The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue (Ser152) in the active site of pancreatic lipase. This results in the formation of a stable covalent acyl-enzyme complex, thereby inactivating the enzyme.
Caption: Proposed mechanism of irreversible inhibition of pancreatic lipase by this compound.
Structure-Activity Relationship of Natural Panclicins
The naturally occurring Panclicins (A-E) provide initial insights into the SAR of this compound class. The primary structural variation among these analogs is the amino acid moiety attached to the alkyl chain. Panclicins A and B are alanine-type, while Panclicins C, D, and E are glycine-type.[1]
Quantitative Inhibitory Activity
The inhibitory potency of Panclicins A-E against porcine pancreatic lipase is summarized in the table below.
| Compound | Amino Acid Moiety | IC50 (µM)[1] |
| This compound | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Key SAR Observations
From the data on natural Panclicins, the following key structure-activity relationships can be deduced:
-
Influence of the Amino Acid: The nature of the amino acid residue significantly impacts the inhibitory activity. The glycine-type Panclicins (C, D, and E) are approximately 2- to 3-fold more potent than the alanine-type analogs (A and B).[1] This suggests that a less sterically hindered amino acid at this position is favorable for binding and/or reaction with the enzyme.
-
The β-Lactone Ring: The β-lactone is a critical pharmacophore, essential for the irreversible inhibition of pancreatic lipase.[3] Cleavage of this ring results in a loss of inhibitory activity.[3]
-
Stereochemistry: The stereochemistry of the substituents on the β-lactone ring is crucial for selective inhibition.[3]
Experimental Protocols
The following is a generalized description of the experimental methodology used to determine the pancreatic lipase inhibitory activity of this compound and its analogs, based on standard lipase inhibition assays.
Pancreatic Lipase Inhibition Assay
A common method to assess the inhibitory potential of compounds against pancreatic lipase involves a titrimetric or spectrophotometric assay using a triglyceride substrate.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound analogs against pancreatic lipase.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
Triglyceride substrate (e.g., tributyrin, triolein, or olive oil)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Inhibitor (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
For titrimetric assay: NaOH solution, pH-stat apparatus
-
For spectrophotometric assay: A chromogenic substrate (e.g., p-nitrophenyl butyrate) or a coupled enzyme assay system to detect fatty acid release.
General Procedure:
-
Substrate Preparation: The triglyceride substrate is emulsified in the assay buffer containing bile salts to mimic the conditions in the small intestine.
-
Enzyme and Inhibitor Incubation: A solution of pancreatic lipase is pre-incubated with various concentrations of the test compound (this compound or its analog) for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate emulsion to the enzyme-inhibitor mixture.
-
Monitoring the Reaction: The rate of hydrolysis of the triglyceride is monitored over time. In a titrimetric assay, the release of fatty acids is continuously titrated with a standardized NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the enzyme activity. In a spectrophotometric assay, the formation of a colored product from a chromogenic substrate is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Future Directions and Conclusion
The study of this compound and its analogs has provided valuable insights into the design of potent and selective pancreatic lipase inhibitors. The core β-lactone scaffold and the influence of the amino acid moiety are key determinants of their biological activity. Further research into the synthesis of novel analogs with modifications to the alkyl chains and the N-formyl group could lead to the development of new therapeutic agents for the management of obesity. Detailed kinetic studies are also warranted to further elucidate the mechanism of irreversible inhibition and to guide the design of next-generation inhibitors with improved pharmacological profiles.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin A: A Technical Overview of its microbial production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin A is a potent inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats. Its inhibitory action makes it a molecule of significant interest in the research and development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the producing organism, and the available information on its fermentation and isolation. Panclicins, including this compound, are structurally analogous to tetrahydrolipstatin (THL) and feature a β-lactone ring system, which is critical for their irreversible inhibition of pancreatic lipase.[1]
Producing Organism
This compound is a secondary metabolite produced by the bacterium Streptomyces sp. NR 0619.[1][2][3] This actinomycete is the natural source for the family of panclicins (A, B, C, D, and E), each exhibiting varying potencies as pancreatic lipase inhibitors.
Fermentation Conditions
Detailed, specific fermentation conditions for the optimal production of this compound by Streptomyces sp. NR 0619 are not extensively detailed in publicly available literature. However, based on the general practices for the cultivation of Streptomyces species for the production of secondary metabolites, the following parameters are typically controlled and optimized.
Table 1: General Fermentation Parameters for Streptomyces Species
| Parameter | General Range/Conditions |
| Temperature | 28-30 °C |
| pH | 6.0-8.0 |
| Aeration | High, maintained by agitation and sterile air supply |
| Agitation | 200-400 rpm in shake flasks; impeller speed in fermenters is optimized |
| Incubation Time | 4-10 days |
| Carbon Sources | Glucose, starch, glycerol, soybean oil |
| Nitrogen Sources | Peptone, yeast extract, soybean meal, ammonium (B1175870) salts |
| Inoculum | Spore suspension or vegetative mycelium from a seed culture |
Note: The optimal conditions for this compound production by Streptomyces sp. NR 0619 would require specific experimental determination and are likely proprietary information contained within the primary research literature.
Experimental Protocols
General Streptomyces Fermentation Workflow
The following diagram outlines a typical workflow for the fermentation of a Streptomyces species to produce a target secondary metabolite like this compound.
Caption: A generalized workflow for the production of this compound, from inoculum preparation to the final purified product.
Isolation and Purification
The isolation of Panclicins from the fermentation broth of Streptomyces sp. NR 0619 typically involves a multi-step process to separate the compounds from the culture medium and other metabolites.
-
Extraction: The culture broth is first centrifuged to separate the mycelium from the supernatant. The active compounds are then extracted from both the mycelial cake and the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. These may include:
-
Silica gel chromatography
-
Reverse-phase chromatography (e.g., using C18 columns)
-
High-Performance Liquid Chromatography (HPLC) for final purification.
-
The specific details of the solvent systems and gradients used for the purification of this compound are outlined in specialized scientific literature.
Biosynthetic Pathway
The biosynthetic pathway for this compound has not been explicitly elucidated in publicly accessible documents. However, its structural similarity to other β-lactone containing lipase inhibitors, such as lipstatin (B1674855), suggests a similar biosynthetic origin. The biosynthesis of lipstatin is known to involve the condensation of fatty acid precursors. It is hypothesized that the biosynthesis of this compound follows a related pathway, likely involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.
Caption: A simplified diagram illustrating the hypothesized key building blocks and enzymatic machinery involved in the biosynthesis of this compound.
Conclusion
This compound, produced by Streptomyces sp. NR 0619, remains a compelling molecule for researchers in the field of metabolic diseases. While the foundational knowledge of its producing organism and general production strategies are established, the optimization of fermentation and downstream processing is key to obtaining higher yields for further research and development. The exploration of its biosynthetic pathway could also open avenues for synthetic biology approaches to enhance production or generate novel analogues.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Panclicin A Analogs (B, C, D, E) and their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Panclicin A and its analogs (B, C, D, and E), a class of potent pancreatic lipase (B570770) inhibitors. The document details their biochemical properties, summarizes quantitative inhibitory data, provides established experimental protocols for their characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction to this compound and its Analogs
Panclicins A, B, C, D, and E are natural products isolated from Streptomyces sp. NR 0619.[1] They are structurally related to other β-lactone esterase inhibitors of microbial origin, such as lipstatin (B1674855) and ebelactones.[2] The core structure of Panclicins features a β-lactone ring with two alkyl chains. One of these chains is substituted with either an N-formylalanyloxy or an N-formylglycyloxy moiety, which dictates the specific analog.[2]
The primary mechanism of action for this compound and its analogs is the inhibition of pancreatic lipase.[1][3] This enzyme plays a crucial role in the digestion of dietary triglycerides, breaking them down into smaller molecules that can be absorbed by the intestines.[4] By inhibiting pancreatic lipase, Panclicins reduce the absorption of dietary fats, making them a subject of interest in the context of obesity and related metabolic disorders.[3]
Structurally, the Panclicins are categorized into two types based on the amino acid moiety:
-
Alanine-type: Panclicins A and B
-
Glycine-type: Panclicins C, D, and E
This structural difference has a significant impact on their inhibitory potency.
Quantitative Data: Inhibitory Properties
The inhibitory activity of this compound analogs against porcine pancreatic lipase has been quantified and is presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Structural Type | IC50 (µM) for Porcine Pancreatic Lipase |
| This compound | Alanine | 2.9[1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
Table 1: Summary of IC50 values for this compound analogs against porcine pancreatic lipase.
The glycine-type Panclicins (C, D, and E) exhibit significantly lower IC50 values, indicating a higher inhibitory potency compared to the alanine-type analogs (A and B).[1]
Experimental Protocols
This section details a standard methodology for determining the in vitro inhibitory activity of this compound analogs against pancreatic lipase. This protocol is based on established methods using a chromogenic substrate.
Porcine Pancreatic Lipase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., a this compound analog) against porcine pancreatic lipase.
Principle: The activity of pancreatic lipase is measured by its ability to hydrolyze a substrate, p-nitrophenyl palmitate (pNPP), which releases the chromophore p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (this compound analogs)
-
Orlistat (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
PPL Solution: Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
pNPP Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Test Compound and Control Solutions: Prepare stock solutions of the this compound analogs and Orlistat in DMSO. Create a series of dilutions to be used for the dose-response curve.
-
-
Assay Protocol (96-well plate format):
-
Add Tris-HCl buffer to each well.
-
Add the test compound dilutions to the respective wells. For the control (100% enzyme activity), add DMSO.
-
Add the PPL solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately begin kinetic measurements by reading the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_sample / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Logical Relationships
While direct modulation of specific intracellular signaling pathways by this compound analogs has not been extensively documented, their primary mechanism of action—inhibition of pancreatic lipase—has well-understood downstream consequences on cellular metabolism and signaling. The following diagrams illustrate these relationships.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Panclicin A in Lipid Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Panclicin A, a potent pancreatic lipase (B570770) inhibitor, and its significance in the study of lipid metabolism. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, detailed experimental protocols, quantitative efficacy data, and the broader implications for signaling pathways in lipid metabolism.
Introduction to this compound and Lipid Metabolism
Obesity and related metabolic disorders represent a significant global health challenge. A key strategy in managing these conditions is the modulation of dietary fat absorption. The primary enzyme responsible for the digestion of dietary triglycerides is pancreatic lipase (PL). Inhibition of this enzyme effectively reduces the breakdown and subsequent absorption of fats from the gastrointestinal tract.[1][2]
Panclicins are a family of natural compounds (A-E) isolated from Streptomyces sp. NR 0619 that have been identified as potent and irreversible inhibitors of pancreatic lipase.[1] Structurally, they are analogs of tetrahydrolipstatin (THL) and possess a β-lactone moiety that is crucial for their inhibitory activity.[3][4] This guide focuses on this compound and its utility as a tool in the scientific exploration of lipid metabolism.
Mechanism of Action
The primary mechanism of action for this compound is the irreversible inhibition of pancreatic lipase.[1][3] Similar to the well-characterized inhibitor Orlistat, this compound is believed to form a covalent bond with the serine residue within the active site of the lipase.[1][2] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. Consequently, undigested triglycerides are excreted, leading to a reduction in caloric intake from fat.[2]
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: Panclicin A in vitro Pancreatic Lipase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides (B3428702) for absorption in the small intestine. Inhibition of pancreatic lipase is a key therapeutic strategy for the management of obesity. Panclicin A is a potent irreversible inhibitor of pancreatic lipase, exhibiting significant potential for further investigation in drug development. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against porcine pancreatic lipase, along with relevant quantitative data and a depiction of the experimental workflow and inhibitory mechanism.
Data Presentation
The Panclicin family of compounds, isolated from Streptomyces sp. NR 0619, are known for their potent inhibitory activity against pancreatic lipase. This compound is an alanine-type analogue. The half-maximal inhibitory concentrations (IC50) for this compound and its related compounds are summarized below.
| Compound | Type | IC50 (µM) |
| This compound | Alanine | 2.9 [1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
Experimental Protocols
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on porcine pancreatic lipase using p-nitrophenyl butyrate (B1204436) (PNPB) as a substrate.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
This compound
-
p-Nitrophenyl butyrate (PNPB) (e.g., Sigma-Aldrich)
-
Orlistat (positive control)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Solution Preparation
-
Tris-HCl Buffer (100 mM, pH 8.2): Prepare by dissolving Tris base in deionized water, adjusting the pH to 8.2 with HCl, and bringing to the final volume.
-
Porcine Pancreatic Lipase (PPL) Stock Solution (1 mg/mL): Prepare fresh by dissolving PPL in Tris-HCl buffer. Keep on ice.
-
p-Nitrophenyl Butyrate (PNPB) Stock Solution (20 mM): Dissolve PNPB in acetonitrile.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions to determine the IC50 value.
-
Orlistat (Positive Control) Stock Solution: Prepare a stock solution of Orlistat in DMSO.
Assay Procedure
-
In a 96-well plate, add 20 µL of the different concentrations of this compound solutions to the respective wells. For the positive control, add 20 µL of Orlistat solution, and for the negative control (100% enzyme activity), add 20 µL of DMSO.
-
Add 160 µL of the PPL stock solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the PNPB substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
-
Continue to record the absorbance every minute for 15-30 minutes at 37°C.
Data Analysis
-
Calculate the rate of reaction (enzyme activity) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
-Activitycontrolngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted"> ) /Activitysamplengcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted"> ] x 100Activitycontrol -
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro pancreatic lipase inhibition assay.
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Mechanism of Action
This compound is an irreversible inhibitor of pancreatic lipase. Its mechanism of action is similar to that of Orlistat, involving the formation of a covalent bond with the active site of the enzyme. The β-lactone ring in this compound is key to its inhibitory activity.
Caption: Irreversible inhibition of pancreatic lipase by this compound.
References
Application Notes and Protocols for Utilizing Panclicin A in Cell-Based Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, which increases the risk of numerous metabolic diseases. A key strategy in combating obesity is to reduce the absorption of dietary fats. Pancreatic lipase (B570770) is the primary enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerols.[1][2][3] Inhibition of this enzyme presents a viable therapeutic approach for weight management.[1][2]
Panclicin A is a potent and irreversible inhibitor of pancreatic lipase, belonging to the β-lactone class of microbial metabolites.[4][5][6] Its mechanism is analogous to the clinically approved anti-obesity drug, Orlistat, by preventing the breakdown and subsequent absorption of dietary fats.[4] These application notes provide detailed protocols for utilizing this compound in cell-based models of obesity to investigate its efficacy and mechanism of action in vitro. The primary model described is the 3T3-L1 preadipocyte cell line, a well-established and robust model for studying adipogenesis and lipid metabolism.[7]
Mechanism of Action of this compound
This compound's primary anti-obesity effect stems from its potent inhibition of pancreatic lipase. By forming a covalent bond with the active site of this enzyme, it prevents the hydrolysis of triglycerides.[4][5] This action reduces the bioavailability of fatty acids for absorption by enterocytes and, consequently, their storage in adipose tissue. In a cell-based context, this mechanism can be modeled by providing triglycerides as the lipid source, which require enzymatic digestion before being utilized by adipocytes.
Signaling Pathway: Inhibition of Triglyceride Hydrolysis
The following diagram illustrates the established mechanism of this compound in the context of dietary fat digestion and absorption, which is the foundational principle for the in vitro models described herein.
Caption: this compound inhibits pancreatic lipase, blocking triglyceride hydrolysis and subsequent lipid uptake by adipocytes.
Experimental Protocols
Two primary experimental approaches are presented to evaluate this compound in a cell-based obesity model using 3T3-L1 cells.
Protocol 1: Inhibition of Exogenous Triglyceride Accumulation
This protocol directly models this compound's mechanism of action by assessing its ability to block the breakdown and subsequent uptake of triglycerides by 3T3-L1 adipocytes.
Caption: Workflow for assessing this compound's inhibition of triglyceride accumulation in 3T3-L1 adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.
-
Induce differentiation two days post-confluence (Day 0) using a standard MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM with 10% Fetal Bovine Serum (FBS).
-
On Day 2, switch to a medium containing 1 µg/mL insulin (B600854) in DMEM with 10% FBS.
-
From Day 4 onwards, culture in DMEM with 10% FBS, changing the medium every two days. Mature, lipid-laden adipocytes are typically ready by Day 8-10.
-
-
Preparation of Lipid Substrate and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare a triglyceride emulsion (e.g., triolein (B1671897) in a buffer with bile salts and phospholipids (B1166683) to mimic intestinal conditions).
-
Pre-incubate pancreatic lipase with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Starve the differentiated 3T3-L1 adipocytes in serum-free medium for 2 hours.
-
Add the triglyceride emulsion and the pre-incubated lipase/Panclicin A mixture to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 1 hour at room temperature.
-
Wash extensively with water until the background is clear.
-
Elute the stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 490-520 nm using a plate reader.
-
Protocol 2: Assessment of Direct Effects on Adipogenesis
This protocol investigates whether this compound has any direct effects on the differentiation of preadipocytes into mature adipocytes, independent of its lipase inhibition activity.
Caption: Workflow to evaluate the direct effects of this compound on 3T3-L1 adipocyte differentiation.
-
Cell Culture and Treatment:
-
Culture 3T3-L1 preadipocytes as described in Protocol 1.
-
Upon inducing differentiation (Day 0), treat the cells with various concentrations of this compound or vehicle.
-
Continue the treatment throughout the differentiation period, replenishing this compound with each medium change.
-
-
Analysis of Adipogenesis Markers:
-
Lipid Accumulation: On Day 8-10, perform Oil Red O staining and quantification as described in Protocol 1.
-
Gene Expression (qPCR): Harvest cells at key timepoints (e.g., Day 0, 4, 8). Extract total RNA and perform reverse transcription. Use qPCR to analyze the expression of key adipogenic transcription factors (e.g., Pparg, Cebpa) and lipid metabolism genes (e.g., Srebf1, Fabp4).
-
Protein Expression (Western Blot): Harvest cell lysates at the same timepoints. Perform SDS-PAGE and Western blotting to detect the protein levels of PPARγ, C/EBPα, and FABP4 to confirm the gene expression data.
-
Signaling Pathways in Adipogenesis
Should this compound demonstrate direct effects on adipogenesis, it may be modulating key signaling pathways that control the differentiation process. The diagram below outlines the core adipogenic signaling cascade.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Panclicin A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin A is a microbial metabolite isolated from Streptomyces sp. NR 0619, identified as a potent inhibitor of pancreatic lipase (B570770).[1][2] Structurally, it belongs to the β-lactone class of compounds, similar to the well-known lipase inhibitor Orlistat (a derivative of Lipstatin).[2][3][4] The β-lactone ring is a key feature responsible for the irreversible inhibition of lipases by forming a covalent bond with the active site serine of the enzyme.[4][5] Given its known activity against a key enzyme in lipid metabolism, this compound holds potential for development as an anti-obesity therapeutic.[3][6] Furthermore, as with many natural products, its bioactivity may not be limited to a single target. Therefore, a high-throughput screening (HTS) approach is warranted to both quantify its primary activity and explore potential secondary bioactivities, such as anticancer effects.
These application notes provide detailed protocols for two distinct HTS assays designed to evaluate the bioactivity of this compound:
-
Primary Assay: A biochemical assay to determine the inhibitory activity of this compound against pancreatic lipase.
-
Secondary Assay: A cell-based assay to assess the cytotoxic effects of this compound on a representative cancer cell line.
High-throughput screening methodologies are essential in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate specific biological targets.[7] These protocols are designed for implementation using standard HTS automation and instrumentation, such as robotic liquid handlers and microplate readers.[7]
Primary Bioactivity Screening: Pancreatic Lipase Inhibition Assay
This assay is a fluorometric, in vitro enzymatic assay designed to quantify the inhibitory effect of this compound on porcine pancreatic lipase. The principle involves the enzymatic cleavage of a fluorogenic lipase substrate to release a fluorescent product. The presence of an inhibitor will decrease the rate of this reaction, leading to a reduced fluorescent signal.
Experimental Protocol
2.1.1. Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
Fluorogenic lipase substrate (e.g., 4-Methylumbelliferyl Oleate)
-
Tris-HCl buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
This compound (and other test compounds)
-
Orlistat (positive control inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well, black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation/Emission suitable for the chosen fluorophore)
2.1.2. Assay Workflow
The following diagram illustrates the high-throughput screening workflow for the pancreatic lipase inhibition assay.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
Unlocking the Potential of Panclicin A in the Fight Against Obesity
Application Notes and Protocols for Researchers
For Immediate Release
Researchers in the field of obesity and metabolic diseases now have access to a comprehensive guide on the application of Panclicin A, a potent pancreatic lipase (B570770) inhibitor, in anti-obesity drug discovery. This document provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its evaluation, serving as a vital resource for scientists and drug development professionals.
Obesity remains a global health crisis, driving the urgent need for novel therapeutic strategies. One of the most validated approaches is the inhibition of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats.[1][2] this compound, a natural product isolated from Streptomyces sp. NR 0619, has emerged as a promising candidate in this area.[3][4]
This compound belongs to a class of β-lactone-containing microbial metabolites that act as potent and irreversible inhibitors of pancreatic lipase.[1][3] Its structural similarity to other known lipase inhibitors, such as the FDA-approved drug Orlistat, underscores its therapeutic potential.[1][4] This document summarizes the current knowledge on this compound and provides a framework for its investigation as a potential anti-obesity agent.
Quantitative Analysis of this compound Activity
This compound has demonstrated significant inhibitory activity against porcine pancreatic lipase. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its related analogs, providing a basis for comparative analysis.
| Compound | IC50 (µM) for Porcine Pancreatic Lipase | Reference |
| This compound | 2.9 | [3] |
| Panclicin B | 2.6 | [3] |
| Panclicin C | 0.62 | [3] |
| Panclicin D | 0.66 | [3] |
| Panclicin E | 0.89 | [3] |
Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase
This compound exerts its anti-obesity effect by inhibiting pancreatic lipase in the gastrointestinal tract. This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. The unabsorbed fats are then excreted from the body, leading to a reduction in caloric intake from dietary fat. The mechanism is characterized as irreversible, suggesting a covalent modification of the enzyme's active site, similar to other β-lactone lipase inhibitors.[1][3]
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Panclicin A using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Panclicin A, a potent pancreatic lipase (B570770) inhibitor, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound, a natural product isolated from Streptomyces sp. NR 0619, belongs to the β-lactone class of compounds and has demonstrated significant potential in the field of obesity research due to its inhibitory effects on fat metabolism.[1][2]
Introduction to this compound and its Biological Significance
Panclicins are a family of natural products (A-E) that exhibit potent inhibitory activity against pancreatic lipase, a key enzyme responsible for the digestion of dietary triglycerides.[1][2] By inhibiting this enzyme, this compound reduces the absorption of dietary fats, making it a promising candidate for the development of anti-obesity therapeutics. The structure of this compound, which includes a reactive β-lactone ring and an N-formylalanyl side chain, is crucial to its biological activity.[1] Accurate structural determination is therefore a critical step in understanding its mechanism of action and in guiding synthetic efforts for the development of more potent analogues.
Structural Elucidation Workflow
The structural elucidation of this compound involves a multi-step process that combines the strengths of both NMR and mass spectrometry to determine its planar structure, stereochemistry, and absolute configuration.
References
Application Note: Chiral HPLC Analysis for Panclicin A Stereochemistry
Introduction
Panclicin A is a potent pancreatic lipase (B570770) inhibitor belonging to the β-lactone class of natural products.[1][2][3] The stereochemistry of this compound is crucial for its biological activity. As with many chiral compounds, different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles. Therefore, the accurate determination of the stereochemical configuration is a critical aspect of its research and development. This application note details a robust methodology for the stereochemical analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC).
The absolute stereochemistry of Panclicins A and B has been previously determined through the chiral HPLC analysis of their hydrolysates.[4] this compound hydrolyzes to yield N-formyl-L-alanine and a specific long-chain fatty acid derivative. This protocol, therefore, focuses on the chiral separation of the N-formylalanine enantiomers to determine the stereochemistry of the amino acid moiety within the parent molecule.
Principle
The chiral analysis of this compound is performed indirectly by first hydrolyzing the molecule to its constituent chiral building blocks. The resulting N-formylalanine is then subjected to enantioselective HPLC analysis. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of N-formylalanine, leading to their separation. Quantitative analysis of the separated enantiomers allows for the determination of the enantiomeric purity of the N-formylalanine derived from this compound, and by extension, the stereochemistry at that specific chiral center in the original molecule.
Data Presentation
The following table summarizes representative quantitative data for the chiral separation of alanine (B10760859) derivatives, which are structurally similar to the N-formylalanine hydrolysate of this compound. These values demonstrate the feasibility of baseline separation of the enantiomers.
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| DL-Alanine | Astec CHIROBIOTIC T | Water:Methanol:Formic Acid | L-Ala: 4.744, D-Ala: 6.156 | 5.54 | |
| DL-Alanine | Crownpak CR+ | Water | L-Ala: Peak 3, D-Ala: Peak 2 | Not specified | [5] |
| FMOC-DL-Alanine | Chiralpak IC-3 | Not specified | Not specified | >2.0 | [6] |
Experimental Protocols
Hydrolysis of this compound
Objective: To hydrolyze this compound to its constituent N-formylalanine and long-chain fatty acid derivative.
Materials:
-
This compound sample
-
6 N HCl
-
Heating block or water bath
-
Nitrogen gas stream
-
Lyophilizer (optional)
Protocol:
-
Dissolve a known amount of this compound in 6 N HCl.
-
Heat the solution at 110°C for 24 hours in a sealed vial to ensure complete hydrolysis.
-
After cooling, evaporate the HCl under a stream of nitrogen gas.
-
Resuspend the dried hydrolysate in the HPLC mobile phase for analysis.
Chiral HPLC Analysis of N-formylalanine
Objective: To separate and quantify the enantiomers of N-formylalanine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Crown-ether based CSP (e.g., Crownpak CR-I(+)) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T). Crown-ether CSPs are particularly effective for the separation of D- and L-amino acid enantiomers.[7]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Chiral Column | Crownpak CR-I(+) (150 x 3.0 mm, 5 µm) |
| Mobile Phase | Perchloric acid solution (pH 1.0 to 2.0) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound hydrolysate sample.
-
Run the chromatogram and identify the peaks corresponding to the D- and L-enantiomers of N-formylalanine by comparing with the retention times of authentic standards.
-
Quantify the peak areas to determine the enantiomeric ratio.
Achiral HPLC Analysis of the Long-Chain Fatty Acid Derivative
Objective: To identify and quantify the long-chain fatty acid derivative.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-Phase Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 205 nm or RI |
| Injection Volume | 20 µL |
Protocol:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the this compound hydrolysate.
-
Identify the fatty acid peak by comparing its retention time with that of a standard.
-
Quantify the peak area to determine the amount of the fatty acid derivative.
Mandatory Visualizations
Chiral HPLC Method Development Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Developing Animal Models of Obesity Using Panclicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various metabolic diseases. A key strategy in obesity research and drug development is the inhibition of pancreatic lipase (B570770), an essential enzyme for the digestion and absorption of dietary fats. Panclicin A, a potent and irreversible inhibitor of pancreatic lipase, offers a valuable tool for studying the effects of reduced fat absorption and for developing novel anti-obesity therapeutics.
This compound is a microbial metabolite isolated from Streptomyces sp. NR 0619.[1] Structurally, it belongs to the β-lactone class of compounds, similar to the well-known pancreatic lipase inhibitor, Orlistat.[2][3] this compound has demonstrated significant inhibitory activity against porcine pancreatic lipase, with a reported IC50 value of 2.9 µM.[1] This document provides detailed application notes and protocols for utilizing this compound to develop animal models of obesity.
Mechanism of Action: Pancreatic Lipase Inhibition
Pancreatic lipase, secreted into the small intestine, plays a crucial role in breaking down dietary triglycerides into free fatty acids and monoglycerides, which are then absorbed by the body. This compound, through its β-lactone ring, irreversibly binds to the active site of pancreatic lipase, inactivating the enzyme. This inhibition prevents the digestion of dietary fats, leading to their excretion in the feces and a subsequent reduction in caloric intake from fat.
Signaling Pathway of Pancreatic Lipase Inhibition
Caption: Mechanism of this compound action on pancreatic lipase.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on pancreatic lipase in a controlled laboratory setting.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP) as a substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare stock solutions of this compound and Orlistat in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add Tris-HCl buffer.
-
Add the this compound solution or Orlistat solution to the respective wells.
-
Add the pancreatic lipase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP solution to all wells.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the pancreatic lipase activity.
-
Development of a Diet-Induced Obesity (DIO) Animal Model
This protocol outlines the methodology for inducing obesity in rodents using a high-fat diet and treating with this compound.
Animals and Diet:
-
Species: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Normal Diet: Standard chow.
-
High-Fat Diet (HFD): A diet where 45-60% of calories are derived from fat.
Experimental Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week before the start of the experiment.
-
Induction of Obesity:
-
Divide the animals into a control group (standard diet) and a high-fat diet group.
-
Feed the respective diets for a period of 8-12 weeks to induce obesity. Monitor body weight regularly.
-
-
Treatment with this compound:
-
Once a significant difference in body weight is observed between the groups, divide the HFD animals into a vehicle control group and a this compound treatment group.
-
Administer this compound orally at a predetermined dose. The dosage will need to be optimized based on preliminary studies. Orlistat can be used as a positive control in a separate group.
-
Continue the HFD and treatment for an additional 4-8 weeks.
-
-
Data Collection:
-
Monitor body weight, food intake, and water consumption throughout the study.
-
At the end of the study, collect blood samples for biochemical analysis (lipid profile, glucose, etc.).
-
Collect and weigh adipose tissue (e.g., epididymal, perirenal).
-
Collect fecal samples for fat analysis.
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound.
Fecal Fat Analysis
This protocol is for quantifying the amount of fat in the feces, which is a direct measure of the efficacy of a pancreatic lipase inhibitor.
Procedure:
-
Fecal Collection: Collect all feces from each animal over a 24 or 72-hour period.
-
Homogenization: Thoroughly mix the collected feces to ensure a homogenous sample.
-
Fat Extraction:
-
Take a known weight of the homogenized feces.
-
Extract the fat using a suitable solvent (e.g., a mixture of petroleum ether and diethyl ether).
-
-
Quantification:
-
Evaporate the solvent to leave the extracted fat.
-
Weigh the extracted fat to determine the total amount.
-
The results are typically expressed as grams of fat per 24 hours.
-
Data Presentation
The following tables present hypothetical quantitative data from an in vivo study using this compound in a diet-induced obesity rat model. Note: This data is for illustrative purposes only, as specific in vivo data for this compound is not currently available in published literature.
Table 1: Effect of this compound on Body Weight and Adipose Tissue
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Epididymal Fat Pad Weight (g) |
| Control (Standard Diet) | 250 ± 10 | 350 ± 15 | 100 ± 5 | 5.0 ± 0.5 |
| HFD + Vehicle | 252 ± 12 | 450 ± 20 | 198 ± 10 | 15.0 ± 1.5 |
| HFD + this compound (10 mg/kg) | 251 ± 11 | 400 ± 18 | 149 ± 9 | 10.0 ± 1.0 |
| HFD + Orlistat (10 mg/kg) | 253 ± 13 | 395 ± 17 | 142 ± 8 | 9.5 ± 0.9 |
Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum Lipid Profile
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Control (Standard Diet) | 70 ± 5 | 80 ± 7 | 40 ± 4 | 20 ± 3 |
| HFD + Vehicle | 150 ± 10 | 180 ± 15 | 30 ± 3 | 90 ± 8 |
| HFD + this compound (10 mg/kg) | 110 ± 8 | 120 ± 10 | 35 ± 4 | 55 ± 6 |
| HFD + Orlistat (10 mg/kg) | 105 ± 7 | 115 ± 9 | 36 ± 4 | 50 ± 5 |
Values are presented as mean ± standard deviation.
Table 3: Effect of this compound on Fecal Fat Excretion
| Group | Daily Food Intake (g) | Fecal Fat Excretion ( g/24h ) |
| Control (Standard Diet) | 20 ± 2 | 0.5 ± 0.1 |
| HFD + Vehicle | 18 ± 1.5 | 1.0 ± 0.2 |
| HFD + this compound (10 mg/kg) | 18 ± 1.7 | 4.5 ± 0.5 |
| HFD + Orlistat (10 mg/kg) | 18 ± 1.6 | 4.8 ± 0.6 |
Values are presented as mean ± standard deviation.
Conclusion
This compound is a promising tool for the development of animal models of obesity through the inhibition of pancreatic lipase. The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Further research is warranted to establish the in vivo efficacy and safety profile of this compound, which will be crucial for its potential development as an anti-obesity therapeutic.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panclicin A Beta-Lactone Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Panclicin A beta-lactone in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of this compound instability is the hydrolysis of its beta-lactone ring. This four-membered ring is highly strained and susceptible to cleavage by nucleophilic attack, particularly from water or hydroxide (B78521) ions. This hydrolysis is irreversible and results in a loss of the compound's inhibitory activity against pancreatic lipase, as the intact beta-lactone ring is essential for its mechanism of action.[1]
Q2: How do pH and temperature affect the stability of this compound?
A2: The stability of this compound is significantly influenced by both pH and temperature. Generally, beta-lactones are most stable in acidic to neutral conditions and degrade more rapidly in alkaline environments.[2][3] Increased temperature accelerates the rate of hydrolysis across all pH levels. For sensitive experiments, it is crucial to control both pH and temperature.
Q3: What are the best practices for storing this compound solutions?
A3: To maximize the shelf-life of this compound solutions, they should be stored at low temperatures, ideally at -20°C or -80°C. It is also recommended to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol (B145695) and to aliquot them into single-use vials to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh before each experiment.
Q4: In which common laboratory solvents is this compound expected to be most stable?
A4: While specific data for this compound is limited, beta-lactones are generally more stable in aprotic solvents that do not participate in hydrolysis. For short-term storage and experimental use, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are recommended. Protic solvents, especially water and alcohols, should be used with the understanding that they can contribute to the degradation of the beta-lactone ring over time.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most effective method for monitoring the degradation of this compound is by using High-Performance Liquid Chromatography (HPLC).[4] An HPLC-based stability-indicating assay can separate the intact this compound from its degradation products. By analyzing samples over time, you can quantify the loss of the parent compound and the appearance of degradants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an in-vitro assay. | Degradation of the beta-lactone ring due to improper storage or handling. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Ensure that the pH of the assay buffer is within the optimal stability range (acidic to neutral). |
| Inconsistent or non-reproducible experimental results. | Gradual degradation of this compound stock solution over the course of multiple experiments. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution using HPLC if it has been stored for an extended period. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products from the hydrolysis of the beta-lactone ring. | Confirm the identity of the degradation products using mass spectrometry (MS) if possible. Optimize experimental conditions (e.g., lower pH, temperature) to minimize degradation. |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
| Condition | Parameter | Expected Effect on Stability | Rationale |
| pH | Acidic (pH < 7) | Moderate Stability | Acid-catalyzed hydrolysis can occur, but is generally slower than base-catalyzed hydrolysis.[3] |
| Neutral (pH ≈ 7) | Moderate Stability | Neutral hydrolysis occurs, with water acting as the nucleophile. | |
| Alkaline (pH > 7) | Low Stability (Rapid Degradation) | Base-catalyzed hydrolysis is typically the fastest degradation pathway for beta-lactones due to the high nucleophilicity of the hydroxide ion. | |
| Temperature | Low (≤ 4°C) | High Stability | Reduces the rate of all chemical reactions, including hydrolysis. |
| Ambient (~25°C) | Moderate Stability | Hydrolysis will occur at a noticeable rate, especially in aqueous solutions. | |
| Elevated (>37°C) | Low Stability (Rapid Degradation) | Significantly accelerates the rate of hydrolysis. | |
| Solvent | Aprotic (e.g., DMSO, Acetonitrile) | High Stability | Lack of protons minimizes the potential for hydrolysis. |
| Protic (e.g., Water, Methanol) | Lower Stability | The solvent can act as a nucleophile and directly participate in the hydrolysis of the beta-lactone ring. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed degradation pathways of this compound beta-lactone via acid and base-catalyzed hydrolysis.
Caption: Experimental workflow for conducting a stability study of this compound in solution.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for performing a forced degradation study of this compound in an aqueous solution.
1. Materials:
-
This compound (solid)
-
HPLC-grade water
-
Buffer components (e.g., phosphate (B84403), acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Autosampler vials
2. Methods:
a. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Buffer Preparation: Prepare the desired aqueous buffers (e.g., 100 mM phosphate buffer at pH 5, 7, and 9).
-
Working Solution: Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL. Prepare enough volume for all time points.
b. Forced Degradation Study:
-
Time Zero (t=0) Sample: Immediately after preparing the working solutions, transfer an aliquot from each pH condition into an HPLC vial. This will serve as the t=0 sample.
-
Incubation: Place the remaining working solutions in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution and transfer them to HPLC vials.
-
Sample Storage: If not analyzed immediately, store the collected samples at -20°C to halt further degradation.
c. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
d. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Panclicin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Panclicin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp. NR 0619.[1] It is structurally an analog of tetrahydrolipstatin (THL) and contains a beta-lactone structure.[2] Its primary mechanism of action is the irreversible inhibition of pancreatic lipase, an essential enzyme for the digestion of dietary triglycerides.[1] By inhibiting this enzyme, this compound reduces the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.[3]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
By inhibiting pancreatic lipase, this compound is expected to decrease the availability of free fatty acids for cellular uptake. In an experimental setting with cells that utilize extracellular lipids, this could lead to:
-
Reduced intracellular lipid accumulation.
-
Alterations in cellular metabolism due to a shift in energy source.
-
Potential downstream effects on signaling pathways that are sensitive to lipid availability, such as those involved in cell proliferation and adipogenesis.[4]
Q3: What are the known potencies of the different Panclicin variants?
The half-maximal inhibitory concentrations (IC50) for the different Panclicin analogues against porcine pancreatic lipase have been determined and are summarized in the table below. Panclicins C, D, and E are glycine-type compounds and are more potent than the alanine-type compounds, Panclicins A and B.
| Panclicin Variant | IC50 (µM) |
| This compound | 2.9 |
| Panclicin B | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| Panclicin E | 0.89 |
Q4: Are there known off-target effects for this compound?
While specific off-target effects of this compound are not extensively documented, its structural similarity to other beta-lactone-containing lipase inhibitors suggests the potential for off-target interactions. Beta-lactones can be reactive and may covalently modify other serine hydrolases in the cell. It is crucial to include appropriate controls to distinguish between on-target (lipase inhibition-mediated) and potential off-target effects.
Troubleshooting Inconsistent Results
Q1: My cell viability assay results are inconsistent when using this compound. What are the potential causes?
Inconsistent cell viability can stem from several factors when working with a lipophilic, beta-lactone compound like this compound:
-
Compound Stability: Beta-lactone rings can be susceptible to hydrolysis in aqueous media, leading to a loss of activity over time. The stability can be influenced by pH and temperature.
-
Solubility Issues: this compound is a lipophilic compound, and poor solubility in cell culture media can lead to precipitation and inconsistent dosing.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response.
Q2: I am observing a high degree of variability between replicate wells in my lipase inhibition assay. What should I check?
High variability in an enzymatic assay often points to issues with assay setup and execution:
-
Substrate Emulsion: The substrate for pancreatic lipase (e.g., p-nitrophenyl palmitate or a triglyceride) needs to be properly emulsified for consistent enzyme activity.
-
Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variability.
-
Incubation Conditions: Ensure consistent temperature and incubation times across all wells.
-
Plate Reader Settings: Incorrect wavelength settings or read times can introduce variability.
Q3: My Oil Red O staining results for lipid accumulation are not consistent. How can I improve this?
Inconsistent lipid staining can be due to several factors in the experimental procedure:
-
Incomplete Fixation: Proper cell fixation is crucial for retaining intracellular lipids.
-
Staining and Washing Steps: Inconsistent staining times or overly aggressive washing can lead to variable results.
-
Quantification Method: If quantifying the stain, ensure complete extraction of the dye and use a consistent volume for absorbance readings.
Below is a logical workflow to help troubleshoot inconsistent results in your this compound experiments.
Hypothesized Signaling Pathway
Inhibition of pancreatic lipase by this compound is expected to reduce the hydrolysis of triglycerides, thereby lowering the availability of free fatty acids (FFAs). This may impact downstream signaling pathways sensitive to cellular lipid status.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on porcine pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
This compound
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifier: Sodium deoxycholate
-
Solvent: DMSO
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in deionized water.
-
Substrate Solution: Dissolve pNPP in isopropanol (B130326) to a concentration of 10 mM.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Assay Buffer to each well.
-
Add 20 µL of this compound dilutions to the test wells.
-
For positive control (100% enzyme activity), add 20 µL of DMSO.
-
For blank wells, add 20 µL of DMSO.
-
-
Enzyme Addition:
-
Add 20 µL of the enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the pNPP substrate solution to all wells to start the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of a cell line (e.g., PANC-1).
Materials:
-
PANC-1 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against this compound concentration to determine the IC50 value.
-
Lipid Accumulation (Oil Red O) Assay
This protocol describes how to visualize and quantify intracellular lipid accumulation after treatment with this compound.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
10% Formalin
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
-
Staining:
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
-
Visualization:
-
View the cells under a microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification (Optional):
-
Extract the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the extracted dye at 490-520 nm.
-
Normalize the absorbance to the cell number or protein content.
-
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the initial in vitro characterization of this compound.
References
- 1. Baicalein inhibits pancreatic cancer cell proliferation and invasion via suppression of NEDD9 expression and its downstream Akt and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic cancer - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Effect of co-solvents on Panclicin A activity in lipase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Panclicin A in lipase (B570770) inhibition assays. This compound is a potent irreversible inhibitor of pancreatic lipase, and accurate determination of its activity can be influenced by experimental conditions, particularly the use of co-solvents for its solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC₅₀ for this compound against porcine pancreatic lipase?
A1: The reported IC₅₀ value for this compound against porcine pancreatic lipase is approximately 2.9 µM.[1][2] Panclicins A and B are noted to be less potent than other members of the panclicin family, such as C, D, and E.[1][2] It is important to note that this compound is an irreversible inhibitor, meaning its IC₅₀ value can be influenced by the pre-incubation time with the enzyme.[1][2]
Q2: this compound is poorly soluble in aqueous solutions. What co-solvents are recommended for a lipase inhibition assay?
A2: Due to its lipophilic nature, this compound often requires an organic co-solvent for solubilization in aqueous assay buffers. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent for this purpose.[3][4] Other organic solvents such as ethanol, methanol (B129727), and acetonitrile (B52724) may also be used.[5] It is crucial to keep the final concentration of the co-solvent in the assay as low as possible, typically below 5% (v/v), as the co-solvent itself can affect lipase activity.[3]
Q3: How do co-solvents like DMSO affect the activity of pancreatic lipase?
A3: Co-solvents can have a complex effect on lipase activity. At low concentrations (up to ~20% v/v), some organic solvents like DMSO and methanol can actually increase the hydrolytic activity of lipase.[6] However, at higher concentrations, they generally lead to a decrease in enzyme activity.[7] The presence of a co-solvent can alter the enzyme's kinetic parameters, often increasing both the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[6][7] This is thought to be due to changes in the active site environment and the solvation of the substrate and transition state.[6][7] Some studies have shown that DMSO can act as a mixed competitive/non-competitive inhibitor for some enzymes.[5][8]
Troubleshooting Guides
Problem 1: The observed IC₅₀ of this compound is significantly higher than the reported value.
This is a common issue that can arise from several factors related to the use of co-solvents and general assay conditions.
| Potential Cause | Explanation | Recommended Solution |
| High Co-solvent Concentration | The co-solvent (e.g., DMSO) at high concentrations can directly inhibit pancreatic lipase, leading to a higher apparent IC₅₀ for this compound. It can also alter the conformation of the lipase, potentially reducing the binding affinity of this compound. | Prepare a co-solvent control (assay buffer with the same concentration of co-solvent but without this compound) to measure the direct effect of the co-solvent on lipase activity. Aim for a final co-solvent concentration of ≤1% (v/v) in the final assay volume. |
| This compound Aggregation | Poor solubility of this compound in the final assay mixture can lead to the formation of aggregates. This reduces the effective concentration of the inhibitor available to bind to the lipase, resulting in a higher IC₅₀ value. The presence of particles from phenolic compounds has been shown to lead to low reproducibility of IC50 values.[9][10] | Visually inspect the solution for any precipitation after adding the this compound stock to the assay buffer. Consider using a different co-solvent or a combination of co-solvents to improve solubility. Ensure thorough mixing. |
| Inadequate Pre-incubation Time | This compound is an irreversible inhibitor, and its inhibitory effect is time-dependent.[1][2] Insufficient pre-incubation of the enzyme with this compound before adding the substrate will not allow for complete covalent modification, leading to an underestimation of its potency (higher IC₅₀). | Optimize the pre-incubation time of the lipase with this compound. A typical starting point is 15-30 minutes. Perform a time-dependency study to determine the optimal pre-incubation period for your specific assay conditions. |
| Variability in Reagents | The source and batch of pancreatic lipase, as well as the substrate, can introduce variability in the results. | Ensure consistency in the source and lot of all reagents. If a new batch of any reagent is used, it is advisable to re-validate the assay with a known control inhibitor. |
Problem 2: High background signal or inconsistent results in the lipase assay.
Inconsistent results can often be traced back to the assay setup and the properties of the co-solvent and inhibitor.
| Potential Cause | Explanation | Recommended Solution |
| Co-solvent Interference with Absorbance Reading | Some organic co-solvents may absorb light at the same wavelength as the product of the enzymatic reaction (e.g., p-nitrophenol at 405-410 nm), leading to a high background signal. | Run a blank control containing the assay buffer and the co-solvent to check for any absorbance interference. If interference is observed, subtract the blank reading from all measurements or consider using a different co-solvent. |
| This compound Instability | This compound, like many small molecules, may have limited stability in solution, especially when stored for extended periods in DMSO.[1][11] Degradation of the inhibitor will lead to a decrease in its effective concentration and inconsistent results. | Prepare fresh stock solutions of this compound in the co-solvent before each experiment. If storing stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Substrate Emulsion | For assays using triglyceride emulsions as a substrate, the size and stability of the lipid droplets can significantly impact the reaction rate and reproducibility. | Prepare fresh substrate emulsions for each experiment using a standardized and validated protocol to ensure consistency in droplet size and stability. |
Experimental Protocols
Standard Porcine Pancreatic Lipase (PPL) Inhibition Assay using p-Nitrophenyl Butyrate (B1204436) (PNPB)
This protocol is a generalized method and may require optimization for specific experimental conditions.
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (PNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
Co-solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of PNPB in acetonitrile or isopropanol (B130326) (e.g., 10 mM).
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mM in DMSO). Prepare serial dilutions of this compound in the same co-solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
PPL solution
-
This compound solution at various concentrations (or co-solvent for the control).
-
-
The final volume in each well should be consistent.
-
Ensure the final concentration of the co-solvent is minimal and consistent across all wells containing the inhibitor.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow this compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the PNPB substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C. The rate of p-nitrophenol release is proportional to the lipase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a standard this compound lipase inhibition assay.
Caption: Troubleshooting guide for unexpectedly high IC₅₀ values of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dimethylsulfoxide on hydrolysis of lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Baicalein Induces Apoptosis of Pancreatic Cancer Cells by Regulating the Expression of miR-139-3p and miR-196b-5p [frontiersin.org]
- 7. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction Between Phenolic Compounds and Lipase: The Influence of Solubility and Presence of Particles in the IC50 Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and thermodynamics of irreversible inhibition of matrix metalloproteinase 2 by a Co(III) Schiff base complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Panclicin A and Pancreatic Lipase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panclicin A and other pancreatic lipase (B570770) inhibitors. The information provided addresses potential issues related to the degradation of this compound and the interference of its degradation products in common lipase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit pancreatic lipase?
This compound is a potent, irreversible inhibitor of pancreatic lipase. It belongs to a class of compounds that are analogues of tetrahydrolipstatin (THL) and possess a critical β-lactone ring in their structure.[1] The inhibitory mechanism involves the formation of a covalent bond between the active site serine of the lipase and this compound, leading to the opening of the β-lactone ring and inactivation of the enzyme. An intact β-lactone ring is essential for its inhibitory activity.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound, and other β-lactone-containing compounds, is the hydrolysis of the electrophilic β-lactone ring. This hydrolysis can be catalyzed by acidic, alkaline, or thermal conditions and results in the formation of an inactive, open-ring carboxylic acid. This degradation process is critical to consider when designing experiments and interpreting results, as the loss of the intact β-lactone ring leads to a loss of inhibitory activity.
Q3: Can the degradation products of this compound interfere with my lipase assay?
Yes, the degradation products of this compound can potentially interfere with lipase assays. While the primary degradation product, a carboxylic acid, is inactive as a lipase inhibitor, it may interfere with the assay readout. For instance, studies on the structurally similar lipase inhibitor Orlistat have shown that its degradation products can exhibit increased absorbance in UV spectrophotometric assays under alkaline conditions.[2] This could lead to an underestimation of lipase inhibition or the appearance of false-positive results.
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize the degradation of this compound, it is crucial to control the pH and temperature of your experimental conditions. Pancreatic lipase assays are often performed at a slightly alkaline pH (around 8.0) to ensure optimal enzyme activity.[3] However, these conditions can also promote the hydrolysis of the β-lactone ring in this compound. Therefore, it is recommended to prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous assay buffer immediately before starting the experiment. Avoid prolonged incubation of this compound in aqueous solutions, especially at elevated temperatures.
Q5: What are the signs of this compound degradation in my assay results?
A decrease in the inhibitory potency (an increase in the IC50 value) of this compound over time, especially with pre-incubation, can be an indicator of its degradation. If you observe inconsistent results or a loss of inhibition, consider the possibility of compound instability.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Lipase Inhibition by this compound
-
Possible Cause: Degradation of this compound due to hydrolysis of the β-lactone ring.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution stored under appropriate conditions (e.g., -20°C in an anhydrous solvent).
-
Minimize Pre-incubation Time: Reduce the pre-incubation time of this compound in the aqueous assay buffer before adding the substrate.
-
pH Control: While lipase assays often require a slightly alkaline pH for optimal activity, consider if a lower pH (closer to neutral) can be used without significantly compromising enzyme function, thereby reducing the rate of this compound hydrolysis.
-
Temperature Control: Perform all incubations at a consistent and controlled temperature. Avoid unnecessarily high temperatures.
-
Issue 2: High Background Signal or Suspected False Positives
-
Possible Cause: Interference from this compound degradation products. The hydrolyzed form of this compound, a carboxylic acid, might interfere with the assay readout.
-
Troubleshooting Steps:
-
Run a "Degraded Compound" Control: Intentionally degrade a sample of this compound (e.g., by treating it with a mild base and then neutralizing it) and run it in your assay in the absence of the enzyme. This will help determine if the degradation products themselves contribute to the signal.
-
Use an Orthogonal Assay: If possible, confirm your results using a different assay format that relies on an alternative detection method (e.g., a fluorescence-based assay if you are currently using a colorimetric one, or vice-versa).
-
HPLC Analysis of the Test Compound: To confirm the integrity of your this compound sample, you can use HPLC to check for the presence of degradation products.
-
Quantitative Data on Degradation of Structurally Similar Compounds
While specific quantitative data for this compound degradation and assay interference is limited in the public domain, studies on the related compound Orlistat provide valuable insights. The following table summarizes the degradation of Orlistat under various stress conditions.
| Stress Condition | Duration & Temperature | % Degradation of Orlistat | Potential for Assay Interference |
| Acid Hydrolysis (0.1 N HCl) | 8 hours at 80°C | 13.37% | Degradation products did not interfere with HPLC peak of Orlistat.[4][5] |
| Alkaline Hydrolysis (0.1 N NaOH) | 8 hours at 80°C | 9.23% | Degradation products showed increased absorbance in UV-Vis assays.[2] |
| Neutral Hydrolysis (Water) | 12 hours at 80°C | 1.44% | Minimal degradation observed. |
| Oxidative (3% H2O2) | 24 hours at Room Temp | 5.04% | Degradation products did not interfere with HPLC peak of Orlistat.[4][5] |
| Thermal | 24 hours at 100°C | No degradation | Not applicable. |
| Photolytic | 7 days | No degradation | Not applicable. |
Experimental Protocols
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is adapted from standard procedures for measuring pancreatic lipase activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPB in acetonitrile (B52724) or DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of Tris-HCl buffer to each well.
-
Add the PPL solution to all wells except the blank.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the pNPB substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405-410 nm at regular intervals using a microplate reader. The rate of increase in absorbance corresponds to the rate of pNPB hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. appconnect.in [appconnect.in]
- 5. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC [paper.researchbib.com]
Technical Support Center: Refinement of Pancreatic Lipase Inhibitor Delivery Methods in Animal Models
Disclaimer: Publicly available information on the specific delivery methods for Panclicin A in animal models is limited. This technical support center provides guidance based on established methodologies for analogous pancreatic lipase (B570770) inhibitors, such as Orlistat, to assist researchers in developing and troubleshooting their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pancreatic lipase inhibitors like this compound?
A1: Pancreatic lipase inhibitors act within the lumen of the stomach and small intestine. They form a covalent bond with the active serine site of gastric and pancreatic lipases. This inactivation prevents the enzymes from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. As a result, undigested fats are excreted from the body, leading to a caloric deficit. Systemic absorption of the inhibitor is generally not required for its primary therapeutic effect.
Q2: What is a suitable vehicle for formulating a lipophilic pancreatic lipase inhibitor for oral administration in rodents?
A2: Due to their lipophilic nature, pancreatic lipase inhibitors are often poorly soluble in aqueous solutions. A common and effective approach is to dissolve or suspend the compound in an oil-based vehicle. Edible oils such as olive oil or canola oil are frequently used. For instance, Orlistat has been administered in studies after being dissolved in olive oil or a mixture of DMSO and canola oil[1]. The inhibitor should be thoroughly mixed with the oil to ensure a homogenous suspension for accurate dosing.
Q3: What are typical dose ranges for pancreatic lipase inhibitors in mouse and rat models?
A3: The appropriate dose depends on the specific compound's potency and the experimental goals. Based on studies with Orlistat, doses can range from 10 mg/kg/day to as high as 240 mg/kg/day in rodents[2][3]. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific inhibitor and animal model that achieves the desired therapeutic effect without causing excessive adverse effects.
Q4: What are the expected physiological effects and potential side effects in animal models?
A4: The primary physiological effect is the inhibition of dietary fat absorption, which can be measured by analyzing fecal fat content. This often leads to a reduction in body weight gain, particularly in animals on a high-fat diet[4]. The most common side effect is steatorrhea (oily, loose stools) due to the increased fecal fat. Researchers should monitor animals for signs of gastrointestinal distress, dehydration, and potential deficiencies in fat-soluble vitamins with long-term administration.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent dosing due to improper formulation or administration technique.
-
Solution:
-
Ensure Homogenous Formulation: If using an oil-based suspension, vortex the formulation thoroughly before drawing each dose to ensure the inhibitor is evenly distributed.
-
Refine Oral Gavage Technique: Standardize the oral gavage procedure across all personnel. Ensure the gavage needle is the correct size for the animal and is inserted to the correct depth (from the tip of the nose to the last rib) to deliver the dose directly to the stomach[5]. Administer oily or viscous substances slowly (over 5-10 seconds) to prevent regurgitation[5].
-
Confirm Full Dosage: After administration, observe the animal for any signs of reflux. If the animal expels some of the dose, it should be noted, and the data from that animal may need to be excluded.
-
Issue 2: Animal Distress or Aspiration During Oral Gavage
-
Potential Cause: Incorrect gavage technique or excessive administration volume.
-
Solution:
-
Verify Needle Placement: Ensure the gavage needle passes smoothly down the esophagus without resistance. If the animal struggles or shows signs of respiratory distress (e.g., coughing, choking), the needle may be in the trachea. Immediately stop the procedure and remove the needle[5].
-
Control Administration Volume: The volume administered should not exceed 10 mL/kg of the animal's body weight[6]. For oily substances, using the smallest effective volume is recommended to minimize the risk of aspiration[5][6].
-
Proper Restraint: Use a firm but gentle restraint method that keeps the animal's head and body in a straight line to facilitate the smooth passage of the gavage needle.
-
Issue 3: Unexpected Animal Weight Loss or Dehydration
-
Potential Cause: Excessive dose leading to severe steatorrhea and nutrient malabsorption.
-
Solution:
-
Dose De-escalation: Reduce the dose of the pancreatic lipase inhibitor. The goal is to find a therapeutic window that reduces fat absorption without causing severe gastrointestinal side effects.
-
Monitor Hydration Status: Check for signs of dehydration, such as skin tenting and lethargy. Provide supplemental hydration (e.g., subcutaneous saline) if necessary.
-
Dietary Support: Ensure ad libitum access to water and standard chow. In some cases, a diet with adjusted fat content may be considered to manage the severity of steatorrhea.
-
Data Presentation
Table 1: Representative Dosing of Orlistat in Rodent Models
| Animal Model | Dose | Vehicle | Study Focus | Reference |
| Sprague-Dawley Rat | 10 mg/kg/day | Distilled Water | Myocardial Damage | [2] |
| C57BL/6 Mice | 2 mg/mouse (~50 mg/kg) | 20 µL DMSO + 80 µL Canola Oil | Acute Pancreatitis | [1] |
| Lkb1fl/flp53fl/fl Mice | 60 mg/kg | Not specified | Endometrial Cancer | [4] |
| Tumor Xenograft Mice | 240 mg/kg/day | Not specified | Prostate Cancer | [3] |
| Sprague-Dawley Rat | 2.5 mg/kg | 0.25% w/v HPMC aqueous suspension | Pharmacokinetics | [7] |
Table 2: Pharmacokinetic Parameters of Orlistat in Animal Models
| Parameter | Rat | Dog | Human |
| Oral Bioavailability | 0.12% - 0.59% | 0.7% - 1.9% | Minimal (<1%) |
| Plasma Protein Binding | >99% | >99% | >99% |
| Primary Metabolism Site | Gastrointestinal Wall | Gastrointestinal Wall | Gastrointestinal Wall |
| Primary Excretion Route | Feces (~97%) | Feces | Feces (~97%) |
| Data compiled from FDA reports. |
Experimental Protocols
Protocol: Oral Administration of a Lipase Inhibitor in an Oil-Based Vehicle to Mice
-
Preparation of Formulation:
-
Calculate the total amount of inhibitor and vehicle (e.g., olive oil) needed for the study cohort.
-
Weigh the required amount of the lipase inhibitor powder.
-
In a sterile conical tube, add the inhibitor powder to the measured volume of olive oil.
-
Vortex the mixture vigorously for 2-3 minutes until a uniform suspension is achieved. If the compound is soluble in the oil, ensure it is fully dissolved.
-
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered (e.g., for a 10 mg/kg dose in a 25g mouse, the dose is 0.25 mg).
-
If the formulation concentration is 2.5 mg/mL, the administration volume would be 0.1 mL.
-
-
Administration Procedure (Oral Gavage):
-
Gently restrain the mouse, ensuring its head, neck, and body are in a straight line.
-
Select an appropriate gavage needle (e.g., a 20-gauge, 1.5-inch flexible or ball-tipped needle for an adult mouse).
-
Measure the distance from the mouse's incisors to the last rib and mark it on the needle to ensure proper insertion depth.
-
Vortex the formulation immediately before drawing the calculated volume into a 1 mL syringe.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
Once the needle reaches the pre-measured depth without resistance, slowly depress the syringe plunger over 5-10 seconds to deliver the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 10 minutes for any signs of regurgitation or respiratory distress.
-
Monitor the animal's home cage for changes in fecal appearance (e.g., oily stools).
-
Continue to monitor body weight and general health status according to the experimental plan.
-
Mandatory Visualization
Caption: Workflow for in vivo administration of a pancreatic lipase inhibitor.
Caption: Mechanism of action for pancreatic lipase inhibitors in the GI tract.
References
- 1. Therapeutic administration of orlistat, rosiglitazone, or the chemokine receptor antagonist RS102895 fails to improve the severity of acute pancreatitis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlistat Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Panclicin A vs. Orlistat: A Comparative Analysis of Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent lipase (B570770) inhibitors, Panclicin A and Orlistat (B1677487). Both compounds are recognized for their ability to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats, making them significant molecules in the context of obesity research and management. This document summarizes their inhibitory activity, mechanisms of action, and provides standardized experimental protocols for their evaluation.
Quantitative Comparison of Lipase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analogues against porcine pancreatic lipase, alongside the values reported for Orlistat. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | IC50 (µM) | Source |
| This compound | 2.9 | [1] |
| Panclicin B | 2.6 | [1] |
| Panclicin C | 0.62 | [1] |
| Panclicin D | 0.66 | [1] |
| Panclicin E | 0.89 | [1] |
| Orlistat | 5.5 - 25.0 | [2] |
| Orlistat | ~0.056 µg/mL | [3] |
| Orlistat | 2.73 µg/mL | [4] |
Note: The IC50 values for Orlistat are presented as a range from one source and specific values from others to reflect the variability reported in the literature. Direct comparison of potency should be made with caution.
Mechanism of Action: Covalent Inhibition
Both this compound and Orlistat function as irreversible inhibitors of pancreatic lipase.[1][5][6] Their mechanism of action involves the formation of a stable covalent bond with the catalytic serine residue (Ser152) in the active site of the lipase.[5][7] This acylation of the active site serine renders the enzyme inactive, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[5][7] The key structural feature responsible for this covalent modification in both molecules is the highly reactive β-lactone ring.
The following diagram illustrates the general mechanism of covalent inhibition of pancreatic lipase by both this compound and Orlistat.
Caption: Covalent inhibition of pancreatic lipase.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of lipase inhibitors. The following protocol describes a common method using the chromogenic substrate p-nitrophenyl butyrate (B1204436) (PNPB).
In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (PNPB)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against porcine pancreatic lipase (PPL).
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (PNPB)
-
Orlistat (as a positive control)
-
Test compound (e.g., this compound)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of PNPB (20 mM) in acetonitrile.
-
Prepare stock solutions of Orlistat and the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or Orlistat to respective wells.
-
Add 160 µL of the PPL solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for IC50 determination.
Signaling Pathway and Logical Relationships
The inhibition of pancreatic lipase by this compound or Orlistat directly impacts the digestive signaling pathway related to fat absorption. By blocking the breakdown of triglycerides, these inhibitors prevent the formation of absorbable fatty acids and monoglycerides, leading to their excretion.
The following diagram illustrates the logical relationship of this inhibitory action.
Caption: Inhibition of fat digestion pathway.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Panclicin A and Lipstatin
A Comparative Guide to the Efficacy of Panclicin A and Lipstatin as Pancreatic Lipase (B570770) Inhibitors
Introduction
Obesity is a significant global health issue characterized by excessive lipid metabolism, making the inhibition of dietary fat digestion and absorption a key therapeutic strategy.[1][2] Pancreatic lipase (PL) is the primary enzyme responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoacylglycerols.[2][3] Consequently, inhibiting this enzyme is a validated approach for managing obesity.[4][5] Among the numerous natural compounds investigated as PL inhibitors, this compound and Lipstatin, both derived from microbial sources, have garnered significant attention.[1][3][6]
Lipstatin, isolated from Streptomyces toxytricini, is a potent, irreversible inhibitor of pancreatic lipase and the parent compound of Orlistat, the only FDA-approved pancreatic lipase inhibitor for obesity treatment.[1][7][8][9] Panclicins, including this compound, are a family of novel pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[10] Both Lipstatin and the Panclicins are structurally related, featuring a core β-lactone ring that is crucial for their inhibitory activity.[1][10][11] This guide provides an objective comparison of the efficacy of this compound and Lipstatin, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase
Both this compound and Lipstatin function as irreversible inhibitors of pancreatic lipase.[7][10] Their mechanism involves the formation of a stable, covalent bond with the catalytic serine residue (Ser152) located in the active site of the enzyme.[3][9][12] The reactive β-lactone ring present in both molecules is the key pharmacophore. It undergoes nucleophilic attack by the serine residue, leading to the opening of the lactone ring and the acylation of the enzyme. This covalent modification permanently inactivates the lipase, preventing it from hydrolyzing dietary triglycerides.[6][12]
Caption: Mechanism of Pancreatic Lipase Inhibition.
Quantitative Efficacy: In Vitro Inhibition
The inhibitory potency of this compound and Lipstatin against pancreatic lipase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Based on available data, Lipstatin demonstrates significantly higher potency than this compound.
| Compound | Source Organism | Target Enzyme | IC50 Value (µM) | Reference |
| Lipstatin | Streptomyces toxytricini | Pancreatic Lipase | 0.14 | [1][7][13][14] |
| This compound | Streptomyces sp. NR 0619 | Porcine Pancreatic Lipase | 2.9 | [10] |
| Panclicin B | Streptomyces sp. NR 0619 | Porcine Pancreatic Lipase | 2.6 | [10] |
| Panclicin C | Streptomyces sp. NR 0619 | Porcine Pancreatic Lipase | 0.62 | [10] |
| Panclicin D | Streptomyces sp. NR 0619 | Porcine Pancreatic Lipase | 0.66 | [10] |
| Panclicin E | Streptomyces sp. NR 0619 | Porcine Pancreatic Lipase | 0.89 | [10] |
As the data indicates, Lipstatin's IC50 value of 0.14 µM is substantially lower than this compound's value of 2.9 µM, marking Lipstatin as the more potent inhibitor in vitro.[1][10] It is also noteworthy that other members of the panclicin family, specifically the "glycine-type" panclicins (C, D, and E), exhibit greater potency than the "alanine-type" this compound.[10]
Experimental Protocols
In Vitro Pancreatic Lipase Activity Assay
The efficacy of inhibitors like this compound and Lipstatin is determined using a pancreatic lipase activity assay. The following is a generalized protocol based on common methodologies.[4][15]
-
Enzyme and Substrate Preparation:
-
A solution of porcine pancreatic lipase (PL) is prepared in a suitable buffer (e.g., PBS, pH 7.2).
-
A chromogenic or fluorogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or 4-methylumbelliferyl oleate (B1233923) (4-MU oleate), is prepared.[4][15]
-
-
Assay Procedure:
-
The assay is conducted in a 96-well microplate.
-
Varying concentrations of the inhibitor (this compound or Lipstatin) dissolved in a suitable solvent are added to the wells. A control group receives only the solvent.
-
The pancreatic lipase solution is added to all wells.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the substrate solution to all wells.
-
-
Data Measurement and Analysis:
-
The plate is incubated at 37°C. The formation of the product (p-nitrophenol or 4-methylumbelliferone) is measured over time by monitoring the change in absorbance or fluorescence at a specific wavelength.[15]
-
The percentage of lipase inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] * 100[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Caption: General workflow for an in vitro pancreatic lipase inhibition assay.
In Vivo and Ex Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential of lipase inhibitors.
-
Lipstatin: The in vivo efficacy of Lipstatin is well-documented. In studies with mice, Lipstatin dose-dependently inhibited the absorption of dietary triolein (B1671897) without affecting the absorption of already-hydrolyzed oleic acid, confirming its specific action on lipase.[1][7][13] Furthermore, an ex vivo analysis of intestinal fluid from mice administered an oral dose of 50 mg/kg showed an 80% inhibition of lipase activity compared to the control group.[1]
-
This compound: The available search results focus primarily on the isolation, structural elucidation, and in vitro activity of the Panclicin family.[10][11] Specific in vivo or ex vivo experimental data for this compound was not found in the provided literature, representing a gap in the direct comparison with Lipstatin's established in vivo profile.
Structural Relationship
This compound and Lipstatin share a common structural heritage, which is the basis for their similar mechanism of action. The popular anti-obesity drug Orlistat is a saturated derivative of Lipstatin.[8] The Panclicins are described as analogues of tetrahydrolipstatin (THL), which is another name for Orlistat.[10] This highlights a close structural and functional relationship among these compounds, all centered around the β-lactone core.
Caption: Structural relationship of Lipstatin, Orlistat, and Panclicins.
Conclusion
This comparative analysis demonstrates that while both this compound and Lipstatin are irreversible inhibitors of pancreatic lipase acting via a β-lactone-mediated mechanism, their efficacy differs significantly.
-
Potency: Lipstatin is a substantially more potent inhibitor in vitro, with an IC50 value (0.14 µM) that is over 20 times lower than that of this compound (2.9 µM).[1][10]
-
In Vivo Data: Lipstatin's efficacy in reducing dietary fat absorption has been confirmed in in vivo animal models.[1][7] In contrast, there is a lack of readily available in vivo data for this compound, which is necessary to fully assess its therapeutic potential.
-
Structural Context: this compound is one member of a larger family, and other panclicins (C, D, and E) show improved potency that is closer to, but still less potent than, Lipstatin.[10]
For researchers in drug development, Lipstatin and its derivative Orlistat remain the benchmark for pancreatic lipase inhibition. While the Panclicins represent a chemically interesting class of inhibitors, this compound itself is a less effective alternative compared to Lipstatin. Further in vivo studies would be required to establish any potential therapeutic relevance for this compound.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipstatin - Wikipedia [en.wikipedia.org]
- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current trends and future prospects of lipstatin: a lipase inhibitor and pro-drug for obesity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin A: An In Vivo Efficacy Comparison for Pancreatic Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panclicin A's potential in vivo inhibitory activity against pancreatic lipase (B570770), contextualized by its well-documented in vitro potency and data from established and alternative inhibitors. While direct in vivo studies on this compound are not publicly available, this document serves as a framework for its evaluation by presenting its biochemical profile alongside compounds with proven in vivo efficacy.
Mechanism of Action: Targeting Dietary Fat Absorption
Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Secreted into the small intestine, it hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed. By inhibiting this enzyme, compounds like this compound can reduce the absorption of dietary fats, thereby lowering caloric intake and potentially aiding in weight management. This mechanism is the cornerstone of several anti-obesity therapeutics.
Below is a diagram illustrating the signaling pathway of dietary fat digestion and the role of pancreatic lipase inhibitors.
Caption: Mechanism of Pancreatic Lipase Inhibition.
Comparative Analysis of Pancreatic Lipase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and its analogs against porcine pancreatic lipase, alongside other known inhibitors. This allows for a direct comparison of potency.
| Compound | Type | IC50 (µM) | Source Organism |
| This compound | Alanine-type | 2.9 | Streptomyces sp. NR 0619[1] |
| Panclicin B | Alanine-type | 2.6 | Streptomyces sp. NR 0619[1] |
| Panclicin C | Glycine-type | 0.62 | Streptomyces sp. NR 0619[1] |
| Panclicin D | Glycine-type | 0.66 | Streptomyces sp. NR 0619[1] |
| Panclicin E | Glycine-type | 0.89 | Streptomyces sp. NR 0619[1] |
| Orlistat (Tetrahydrolipstatin) | Synthetic derivative of Lipstatin | ~0.14 - 0.22[2][3] | Streptomyces toxytricini (Lipstatin)[2] |
| Lipstatin | Natural Product | 0.14 | Streptomyces toxytricini[2] |
| Ebelactone A | Natural Product | 0.003 (ng/mL) | Streptomyces aburaviensis[2] |
| Ebelactone B | Natural Product | 0.8 (ng/mL) | Streptomyces aburaviensis[2] |
| Baicalein | Flavonoid | 68 (µg/mL) | Scutellaria baicalensis[4] |
| Taraxacum officinale Extract | Plant Extract | 78.2 (µg/mL) | Dandelion[3][5] |
Note: Panclicins are reported to be irreversible inhibitors, similar to Orlistat, although not as potent in their irreversible action[1]. The glycine-type panclicins (C, D, and E) exhibit greater potency than the alanine-type (A and B)[1].
Framework for In Vivo Validation of this compound
Given the promising in vitro data, the following experimental workflow outlines a standard approach for the in vivo validation of this compound's inhibitory activity, primarily through an Oral Fat Tolerance Test (OFTT) in a rodent model.
Caption: Experimental Workflow for In Vivo Validation.
Detailed Experimental Protocols
Oral Fat Tolerance Test (OFTT)
Objective: To assess the effect of this compound on postprandial hypertriglyceridemia.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are typically fed a high-fat diet for several weeks to induce obesity and ensure a robust lipemic response.
-
Acclimatization and Grouping: Animals are acclimatized to the housing conditions for at least one week. They are then randomly assigned to control and treatment groups (e.g., Vehicle control, Orlistat positive control, and various doses of this compound).
-
Fasting: Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Inhibitor Administration: The test compound (this compound) or controls are administered via oral gavage. The vehicle is often a lipid emulsion like corn oil or a suspension in 0.5% carboxymethylcellulose.
-
Oral Fat Load: After a set period (e.g., 30 minutes) following inhibitor administration, a lipid emulsion (e.g., corn oil, 5-10 ml/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at several time points after the fat load (e.g., 90, 180, and 240 minutes).
-
Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration is calculated and compared between groups. A significant reduction in the AUC for the this compound group compared to the vehicle control would indicate in vivo inhibitory activity.
Fecal Fat Analysis
Objective: To quantify the effect of this compound on fat excretion.
Methodology:
-
Animal Model and Diet: As with the OFTT, a diet-induced obesity model is often used.
-
Treatment Period: Animals are administered this compound or controls daily for a specified period (e.g., 1-4 weeks).
-
Fecal Collection: Towards the end of the treatment period, feces are collected over 24 to 72 hours using metabolic cages.
-
Fecal Fat Extraction and Quantification: The collected feces are dried, and the total lipid content is extracted using a solvent system (e.g., chloroform-methanol). The amount of fat is then quantified gravimetrically or by other analytical methods.
-
Data Analysis: The total amount of fat excreted in the feces is compared between the treatment and control groups. A significant increase in fecal fat in the this compound group would provide strong evidence of its lipase inhibitory effect in vivo.
Conclusion and Future Directions
This compound, particularly its glycine-type variants, demonstrates potent in vitro inhibition of pancreatic lipase, comparable to or exceeding that of some clinically used and well-studied inhibitors. However, a critical gap remains in the understanding of its in vivo efficacy, pharmacokinetics, and safety profile. The experimental protocols outlined in this guide provide a clear pathway for the necessary preclinical validation of this compound. Future research should focus on conducting these in vivo studies to determine if the promising in vitro activity of this compound translates into a tangible therapeutic effect. Such data is essential for advancing this compound as a potential candidate for the management of obesity and related metabolic disorders.
References
- 1. Species differences in lipoprotein lipase and hepatic lipase activities: comparative studies of animal models of lifestyle-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral fat tolerance testing identifies abnormal pancreatic β-cell function and insulin resistance in individuals with normal glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Panclicin A: A Comparative Analysis of its Specificity for Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Panclicin A's inhibitory activity, focusing on its specificity for pancreatic lipase (B570770) over other key lipases involved in lipid metabolism. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the selectivity profile of this natural product.
Inhibitory Activity of this compound Against Various Lipases
This compound, a novel β-lactone-containing compound isolated from Streptomyces sp. NR 0619, has been identified as an inhibitor of pancreatic lipase.[1] The table below summarizes the known inhibitory concentration (IC50) of this compound against porcine pancreatic lipase. To date, specific IC50 values for this compound against other physiologically important lipases such as lipoprotein lipase, hormone-sensitive lipase, and endothelial lipase have not been reported in the literature. However, initial studies on the panclicin family of compounds suggest a broad-spectrum inhibitory profile. Research indicates that the inhibitory profiles of panclicins for post-heparin plasma lipases (which include lipoprotein lipase and hepatic lipase) and bacterial lipases are similar to that observed for pancreatic lipase.[1] This suggests that this compound may not be highly selective for pancreatic lipase.
| Lipase Target | This compound IC50 (µM) | Comments |
| Porcine Pancreatic Lipase | 2.9[1][2] | This compound is an alanine-type panclicin. |
| Lipoprotein Lipase | Data not available | Inhibitory profile is reported to be similar to pancreatic lipase.[1] |
| Hormone-Sensitive Lipase | Data not available | No specific data on inhibition by this compound. |
| Endothelial Lipase | Data not available | No specific data on inhibition by this compound. |
Experimental Protocols
To facilitate further research into the selectivity of this compound, detailed methodologies for key lipase inhibition assays are provided below.
Porcine Pancreatic Lipase (PPL) Inhibition Assay (Colorimetric)
This assay determines the inhibitory activity of a compound against PPL by measuring the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (pNPB).
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Test compound (this compound)
-
Positive control (e.g., Orlistat)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL). This should be prepared fresh.
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create serial dilutions of the test compound and positive control in Tris-HCl buffer to achieve the desired final concentrations.
-
Prepare a stock solution of pNPB in a suitable solvent like acetonitrile (B52724) or DMSO (e.g., 10 mM).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound dilutions to the sample wells.
-
Add 20 µL of the positive control dilutions to the positive control wells.
-
Add 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the test compounds) to the negative control (no inhibitor) and blank wells.
-
Add 20 µL of the PPL enzyme solution to all wells except the blank wells.
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 160 µL of the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over a set period (e.g., 15-30 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Lipoprotein Lipase (LPL) Inhibition Assay (Fluorometric)
This assay measures the inhibition of LPL activity using a fluorogenic substrate.
Materials:
-
Lipoprotein Lipase
-
Fluorogenic LPL substrate (e.g., a triglyceride analog that becomes fluorescent upon hydrolysis)
-
LPL Assay Buffer
-
Test compound (this compound)
-
Positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Prepare solutions of the test compound and positive control at various concentrations in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black plate, add the test compound or positive control.
-
Add the LPL enzyme to the wells.
-
Include control wells with the enzyme and buffer but no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic LPL substrate to all wells.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm) in a kinetic mode at 37°C.[3]
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and the IC50 value as described for the PPL assay.
-
Hormone-Sensitive Lipase (HSL) Inhibition Assay (Colorimetric)
This assay quantifies HSL activity by measuring the release of p-nitrophenol from a substrate like p-nitrophenyl butyrate.
Materials:
-
Hormone-Sensitive Lipase (can be extracted from adipose tissue)
-
p-Nitrophenyl Butyrate (pNPB)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compound (this compound)
-
Positive control (e.g., Orlistat)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
HSL can be extracted from sources like rat epididymal adipose tissue.
-
-
Assay Protocol:
-
Pre-incubate the HSL enzyme with various concentrations of the test compound or positive control in the assay buffer.
-
Initiate the reaction by adding the pNPB substrate.
-
Incubate the reaction mixture at 37°C.
-
Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described in the previous protocols.
-
Endothelial Lipase (EL) Inhibition Assay (Fluorometric)
This assay measures the inhibition of EL phospholipase activity using a fluorescently labeled phospholipid substrate.
Materials:
-
Endothelial Lipase
-
Fluorescently labeled phospholipid substrate (e.g., Bodipy-labeled PC)
-
Assay Buffer
-
Test compound (this compound)
-
Positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
Prepare the fluorescent substrate, which can be incorporated into Triton X-100 micelles or synthetic HDL particles.[4]
-
Prepare dilutions of the test compound and positive control.
-
-
Assay Protocol:
-
Incubate the EL enzyme with the test compound or positive control.
-
Add the fluorescent substrate to start the reaction.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction and calculate the percentage of inhibition and IC50 values.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the context of lipase inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound against various lipases.
Caption: Potential inhibitory targets of this compound in lipid metabolism pathways.
Conclusion
The available data indicates that this compound is an inhibitor of porcine pancreatic lipase with an IC50 of 2.9 µM.[1][2] While specific inhibitory data against other key lipases are currently lacking, preliminary findings suggest that the panclicin class of compounds may exhibit broad-spectrum activity against various lipases.[1] This highlights a critical need for further experimental investigation to fully elucidate the selectivity profile of this compound. The detailed experimental protocols provided in this guide are intended to support such research efforts, which are essential for evaluating the therapeutic potential and possible off-target effects of this compound as a lipase inhibitor. Researchers are encouraged to perform comprehensive selectivity screening to determine the precise IC50 values against a panel of lipases, including lipoprotein lipase, hormone-sensitive lipase, and endothelial lipase.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 4. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Panclicin A and Orlistat in the Inhibition of Pancreatic Lipase
For Immediate Release
A Deep Dive into the Kinetic Profiles of Two Potent Pancreatic Lipase (B570770) Inhibitors: A Comparative Guide for Researchers
This guide presents a detailed comparative kinetic analysis of Panclicin A and the established drug Orlistat, both potent inhibitors of pancreatic lipase. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their inhibitory mechanisms, supported by experimental data and detailed protocols. This document will aid in the evaluation of these compounds and the design of future studies in the field of obesity and metabolic disorders.
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a clinically validated strategy for the management of obesity. Both this compound, a member of the panclicin family of natural products, and Orlistat, a derivative of lipstatin, target this enzyme. Understanding the nuances of their kinetic behavior is paramount for the development of next-generation therapeutics.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Orlistat against pancreatic lipase have been characterized by several kinetic parameters. While both are classified as irreversible inhibitors, their potency and the specifics of their interaction with the enzyme exhibit notable differences.
| Inhibitor | IC50 | Inhibition Type | Inhibition Constant (Ki) | Key Kinetic Characteristics |
| This compound | 2.9 µM[1] | Irreversible[1][2] | Not reported | Forms a stable, likely covalent, bond with the enzyme. Inhibition is described as not as strong as that of Orlistat.[1] |
| Orlistat | ~0.14 µM (for lipstatin) | Irreversible (covalent)[3][4][5] | 0.02 µM (modeled as competitive) | Exhibits time-dependent inhibition by forming a covalent bond with the active site serine of pancreatic lipase.[3][4][6][7][8] |
Mechanism of Action: Irreversible Inhibition
Both this compound and Orlistat function as irreversible inhibitors of pancreatic lipase. This mode of action typically involves the formation of a stable, often covalent, bond between the inhibitor and a crucial amino acid residue in the enzyme's active site. For Orlistat, it is well-established that its β-lactone ring is attacked by the catalytic serine residue (Ser152) of pancreatic lipase, leading to the formation of a stable acyl-enzyme intermediate and rendering the enzyme inactive.[3][7][8] Panclicins, including this compound, also possess a β-lactone structure, suggesting a similar mechanism of irreversible covalent modification.[1]
The "strength" of irreversible inhibition can be further characterized by the rate of inactivation. The available literature suggests that the inhibition by panclicins is not as strong as that of Orlistat, implying a potentially slower rate of covalent modification or a less stable enzyme-inhibitor complex.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro pancreatic lipase inhibition assay used to determine the kinetic parameters of inhibitors like this compound and Orlistat. This protocol is based on the widely used colorimetric method employing a chromogenic substrate.
Principle of the Assay
Pancreatic lipase catalyzes the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), into p-nitrophenol (pNP) and palmitic acid. The product, pNP, is a chromophore with a distinct yellow color, and its formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm. The rate of the reaction is directly proportional to the activity of the lipase. In the presence of an inhibitor, the rate of pNP formation is reduced, allowing for the quantification of the inhibitor's potency (e.g., IC50). For irreversible inhibitors, the degree of inhibition will increase with the pre-incubation time of the enzyme and inhibitor.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
This compound or Orlistat (inhibitor)
-
p-Nitrophenyl Palmitate (pNPP) (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate (emulsifier)
-
Dimethyl sulfoxide (B87167) (DMSO) (for dissolving inhibitor)
-
Isopropanol (B130326) (for dissolving substrate)
-
96-well microplates
-
Microplate spectrophotometer
-
Incubator set to 37°C
Procedure
-
Preparation of Solutions:
-
Assay Buffer: Prepare Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing an emulsifier like sodium deoxycholate.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Dissolve pNPP in isopropanol to create a stock solution.
-
Inhibitor Solutions: Prepare a stock solution of this compound or Orlistat in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Protocol (for IC50 determination):
-
To the wells of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a small volume of the different inhibitor dilutions to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the pancreatic lipase solution to all wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme. For time-dependent irreversible inhibitors, varying the pre-incubation time can provide insights into the rate of inactivation.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of pancreatic lipase inhibitors.
Caption: Mechanism of irreversible inhibition of pancreatic lipase.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 6. assets.criver.com [assets.criver.com]
- 7. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin A: A Comparative Analysis of its Cross-reactivity with Serine Hydrolases
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of Panclicin A, a potent pancreatic lipase (B570770) inhibitor, with other serine hydrolases. Due to the limited availability of direct cross-reactivity data for this compound, this guide leverages data from its close structural and functional analogue, tetrahydrolipstatin (THL), also known as Orlistat, to provide a comprehensive overview.
Comparative Inhibitory Activity
To provide a comparative landscape of this compound's selectivity, we present data for its primary target, pancreatic lipase, alongside the well-documented selectivity profile of its analogue, tetrahydrolipstatin (THL). THL has been shown to be a selective inhibitor of lipases, with significantly lower potency against other serine hydrolases. One study noted that other hydrolases tested were at least a thousand times less potently inhibited than pancreatic lipase.
| Enzyme | Inhibitor | IC50 / Inhibition Profile | Source(s) |
| Porcine Pancreatic Lipase | This compound | 2.9 µM | [1] |
| Pancreatic Lipase | Tetrahydrolipstatin (THL) | Potent, irreversible inhibitor | [2] |
| Gastric Lipase | Tetrahydrolipstatin (THL) | Potent, irreversible inhibitor | [2] |
| Other Serine Hydrolases (unspecified) | Tetrahydrolipstatin (THL) | At least 1000x less potent inhibition |
Signaling Pathways and Experimental Workflow
The development of selective enzyme inhibitors is a critical aspect of drug discovery. The workflow for assessing the cross-reactivity of a compound like this compound involves a series of biochemical assays against a panel of purified enzymes.
Caption: Workflow for determining the cross-reactivity of this compound.
The interaction of this compound with its target involves the covalent modification of the active site serine residue within the catalytic triad (B1167595) of the serine hydrolase.
Caption: Covalent modification of a serine hydrolase by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of serine hydrolase inhibitors.
Protocol for Pancreatic Lipase Inhibition Assay
This protocol is adapted for determining the IC50 of inhibitors against porcine pancreatic lipase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine pancreatic lipase (PPL).
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (B1204436) (PNPB)
-
Orlistat (as a positive control)
-
Test compound (e.g., this compound)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of PNPB (20 mM) in acetonitrile.
-
Prepare stock solutions of the test compound and Orlistat in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or Orlistat to their respective wells.
-
Add 160 µL of the PPL solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the PNPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for General Serine Hydrolase Activity Assay
This protocol can be adapted to assess the inhibitory activity of compounds against a panel of serine hydrolases (e.g., trypsin, chymotrypsin, elastase) using appropriate chromogenic or fluorogenic substrates.
Objective: To determine the inhibitory activity of a test compound against various serine hydrolases.
Materials:
-
Purified serine hydrolases (e.g., trypsin, chymotrypsin, elastase)
-
Appropriate chromogenic or fluorogenic substrates for each enzyme (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin, N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase)
-
Assay buffer specific to each enzyme's optimal pH
-
Test compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each enzyme in their respective assay buffers.
-
Prepare stock solutions of each substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
In separate wells of a 96-well plate, add a fixed volume of each enzyme solution.
-
Add a small volume of the test compound at various concentrations to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the specific substrate for each enzyme to the corresponding wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate being used.
-
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each inhibitor concentration.
-
Determine the percent inhibition compared to the control.
-
Calculate the IC50 value for the test compound against each serine hydrolase.
-
Conclusion
While direct and extensive cross-reactivity data for this compound remains to be fully elucidated, the available information, particularly when supplemented with data from its close analogue THL, suggests a strong selectivity for lipases over other classes of serine hydrolases. This positions this compound as a promising candidate for further investigation as a selective therapeutic agent. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the inhibitory profile of this compound and other novel compounds.
References
- 1. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Panclicin A and Other Natural Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has intensified the search for effective and safe therapeutic agents. One promising strategy is the inhibition of pancreatic lipase (B570770), a key enzyme responsible for the digestion of dietary fats. Orlistat, a potent synthetic lipase inhibitor, is an FDA-approved anti-obesity drug, but its use is associated with undesirable gastrointestinal side effects.[1][2] This has spurred research into natural lipase inhibitors as potentially safer alternatives. This guide provides a comparative overview of Panclicin A, a potent microbial-derived lipase inhibitor, and other prominent natural lipase inhibitors from various chemical classes, supported by available experimental data.
Quantitative Comparison of Lipase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of this compound and a selection of other natural lipase inhibitors against pancreatic lipase.
| Inhibitor Class | Compound | Source Organism/Class | IC50 (µM) |
| β-lactone | This compound | Streptomyces sp. NR 0619 | 2.9 [3][4] |
| Panclicin B | Streptomyces sp. NR 0619 | 2.6 [3][4] | |
| Panclicin C | Streptomyces sp. NR 0619 | 0.62 [3][4] | |
| Panclicin D | Streptomyces sp. NR 0619 | 0.66 [3][4] | |
| Panclicin E | Streptomyces sp. NR 0619 | 0.89 [3][4] | |
| Orlistat (Tetrahydrolipstatin) | Synthetic (derived from Lipstatin) | 0.092[5] | |
| Flavonoids | Luteolin | Dietary Flavone | 99[5][6] |
| Quercetin | Dietary Flavone | 128[5] | |
| Baicalein | Dietary Flavone | 156[5] | |
| Myricetin | Flavonol | 16[7] | |
| Terpenoids | Ursolic Acid | Actinidia arguta | 15.83[3] |
| Corosolic Acid | Actinidia arguta | 20.42[3] | |
| Betulinic Acid | Actinidia arguta | 21.10[3] | |
| Ginkgolide A | Ginkgo biloba | 22.9 (µg/mL)[8][9] | |
| Bilobalide | Ginkgo biloba | 60.1 (µg/mL)[8][9] | |
| Saponins | Silphioside F | Acanthopanax senticosus | 220[10] |
| Copteroside B | Acanthopanax senticosus | 250[10] | |
| Hederagenin 3-O-β-D-glucuronopyranoside 6'-O-methyl ester | Acanthopanax senticosus | 260[10] |
Note: The IC50 values presented are from various studies and may have been determined using different experimental protocols, which could influence the results. Direct comparison should be made with caution. The conversion of µg/mL to µM for Ginkgolides was not performed due to the lack of readily available molecular weights in the source documents.
Mechanism of Action: A Comparative Look
Panclicins, much like the drug Orlistat, are irreversible inhibitors of pancreatic lipase.[3][4] Their structure contains a β-lactone ring that is believed to covalently bind to the serine residue in the active site of the lipase, rendering the enzyme inactive.[2][11] Panclicins are categorized into two types: the alanine-type (this compound and B) and the glycine-type (Panclicin C, D, and E). The glycine-type panclicins exhibit significantly higher potency, being two to three times more potent than Orlistat's precursor, tetrahydrolipstatin (THL).[4]
In contrast, many other natural inhibitors, such as flavonoids and saponins, typically act as reversible inhibitors.[12] Their mechanism often involves non-covalent interactions with the enzyme, such as hydrogen bonding or hydrophobic interactions, which can alter the enzyme's conformation or block the substrate from accessing the active site.[5] The type of inhibition (e.g., competitive, non-competitive, or mixed) can vary depending on the specific compound.
Experimental Protocols for Pancreatic Lipase Inhibition Assay
A standardized and reproducible experimental protocol is crucial for the accurate determination and comparison of lipase inhibitory activity. Below is a detailed methodology for a common in vitro pancreatic lipase inhibition assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate. This method is widely adopted due to its simplicity and reliability.
Objective: To determine the in vitro inhibitory effect of a test compound on porcine pancreatic lipase (PPL) activity.
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl butyrate (pNPB) to produce p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of p-nitrophenol formation is proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (e.g., this compound, flavonoid, etc.)
-
Orlistat (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
PPL Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use. Keep the solution on ice.
-
Substrate Solution: Prepare a stock solution of pNPB (e.g., 10 mM) in DMSO or acetonitrile.
-
Test Compound and Control Solutions: Prepare stock solutions of the test compounds and Orlistat in DMSO. Create a series of dilutions to obtain a range of final concentrations for the assay.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution at various concentrations to the respective wells.
-
Add 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the test compound solutions) to the control wells (enzyme activity without inhibitor).
-
Add 20 µL of Orlistat solutions to the positive control wells.
-
Add 160 µL of the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every 1 minute) for a total of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (enzyme activity) by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using non-linear regression analysis.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound and its analogues are highly potent, irreversible inhibitors of pancreatic lipase, with some variants (Panclicins C, D, and E) demonstrating greater potency than the well-established drug, Orlistat. When compared to other classes of natural lipase inhibitors, such as flavonoids, terpenoids, and saponins, the panclicins generally exhibit significantly lower IC50 values, indicating superior inhibitory activity in vitro. The irreversible mechanism of action of panclicins is a key differentiator from the typically reversible inhibition observed with many other natural compounds. The detailed experimental protocol provided serves as a standardized method for evaluating and comparing the efficacy of novel lipase inhibitors. Further research, including in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound and other promising natural lipase inhibitors in the management of obesity.
References
- 1. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of human pancreatic lipase in biological fluids using a non-competitive enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 4. Specificity of the 3H-triolein assay for pancreatic lipase in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of feline lipase activity using a dry-chemistry assay with a triolein substrate and comparison with pancreas-specific lipase (Spec fPLTM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Properties of serum lipase in patients with various pancreatic diseases. Analysis by a new serum lipase assay method (the BALB-DTNB method) in combination with gel-filtration and iso-electrofocusing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pancreatic Lipase Inhibitors in Diet-Induced Obesity Models: A Comparative Guide
A notable absence of specific in vivo data for a compound referred to as "Panclicin A" in publicly available scientific literature necessitates a broader comparative analysis of pancreatic lipase (B570770) inhibitors. This guide provides a comprehensive comparison of the well-established pharmaceutical inhibitor, Orlistat, with promising natural alternatives, focusing on their in vivo validation in diet-induced obesity (DIO) models. The information presented herein is intended for researchers, scientists, and drug development professionals.
The inhibition of pancreatic lipase, a critical enzyme in the digestion and absorption of dietary fats, is a clinically validated strategy for managing obesity. By reducing the hydrolysis of triglycerides, these inhibitors decrease caloric intake from fat, thereby promoting weight loss and improving metabolic parameters. This guide synthesizes in vivo experimental data for Orlistat and select natural extracts that have demonstrated significant pancreatic lipase inhibitory activity.
Comparative Efficacy of Pancreatic Lipase Inhibitors
The following tables summarize the in vivo effects of Orlistat and various natural product extracts on key obesity-related parameters in diet-induced obese animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including animal models, diet composition, and treatment duration.
Orlistat: A Benchmark for Pancreatic Lipase Inhibition
Orlistat is an FDA-approved medication for long-term obesity management and serves as a benchmark for the evaluation of new pancreatic lipase inhibitors.
| Compound | Animal Model | Diet | Dose | Duration | Body Weight Reduction | Adipose Tissue Reduction | Lipid Profile Improvement | Reference |
| Orlistat | C57BL/6J Mice | High-Fat Diet (HFD) | 60 mg/kg/day | 4 weeks | Significant decrease compared to HFD control | Significant decrease in fat mass | Not specified in detail | [1] |
| Orlistat | Sprague-Dawley Rats | High-Fat Diet (HFD) | 10 mg/kg/day | 12 weeks | Significant decrease from week 9 onwards | Not specified in detail | Significant reduction in total cholesterol and triglycerides | [2] |
| Orlistat | C57BL/6J Mice | High-Fat Diet (HFD) | 50 mg/kg/day | 10 weeks | Significantly inhibited weight gain | Significantly decreased subcutaneous and visceral adipose tissue | Significantly reduced serum glucose, total cholesterol, and triglycerides | [3] |
Natural Pancreatic Lipase Inhibitors: Emerging Alternatives
A growing body of research is focused on identifying potent pancreatic lipase inhibitors from natural sources, which may offer a safer or more tolerable alternative to synthetic drugs.
| Compound | Animal Model | Diet | Dose | Duration | Body Weight Reduction | Adipose Tissue Reduction | Lipid Profile Improvement | Reference |
| Panax ginseng leaf extract | HFD-induced obese rats | High-Fat Diet (HFD) | 3.3 mg/kg/day | Not specified | Significant decrease | Significant decrease in epididymal and abdominal adipose tissue | Not specified | [2][4] |
| Nelumbo nucifera leaf extract | HFD-induced obese rats | High-Fat Diet (HFD) | 400 mg/kg/day | 40 days | Significant reduction | Not specified in detail | Significant reduction in total cholesterol and triglycerides | [3] |
| Nelumbo nucifera leaf flavonoid-rich extract | C57BL/6 mice | High-Fat Diet (HFD) | Not specified | Not specified | Reduced body weight | Reduced body lipid accumulation | Not specified | [5] |
| Camellia sinensis (Green Tea) extract | Female rats | High-Fat Diet (HFD) | 112.5 mg/ml | Not specified | Promoted weight loss | Not specified in detail | Significant reduction in serum triglycerides and LDL-cholesterol | |
| Camellia sinensis (White Tea) extract | C57BL/6 mice | High-Fat Diet (HFD) | 0.5% of diet | 8 weeks | No significant reduction | No significant reduction in visceral adiposity | Reduction in blood triacylglycerols | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols for evaluating pancreatic lipase inhibitors in diet-induced obesity models.
Diet-Induced Obesity (DIO) Model
A common method to induce obesity in rodents is through the ad libitum feeding of a high-fat diet (HFD).
-
Animal Model: C57BL/6 mice are frequently used as they are susceptible to developing obesity, insulin (B600854) resistance, and dyslipidemia on an HFD. Sprague-Dawley or Wistar rats are also common models.
-
Diet Composition: A typical HFD provides 45-60% of its calories from fat. A control group is fed a standard chow diet (e.g., 10% calories from fat).
-
Induction Period: The animals are typically fed the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the control group.
Treatment Administration
Once the DIO phenotype is established, animals are randomly assigned to treatment groups.
-
Vehicle Control: The control group for the treatment phase receives the vehicle (the solvent used to dissolve the test compound, e.g., water, saline, or a specific oil) via the same route and frequency as the treatment groups.
-
Positive Control: Orlistat is often used as a positive control to benchmark the efficacy of the test compound.
-
Test Compound(s): The natural extracts or isolated compounds are administered at various doses.
-
Route of Administration: Oral gavage is the most common route of administration to mimic the clinical use of these inhibitors.
-
Treatment Duration: The treatment period typically ranges from 4 to 12 weeks, during which body weight, food intake, and other parameters are monitored regularly.
Endpoint Measurements
At the end of the treatment period, a comprehensive set of measurements is taken to evaluate the efficacy of the inhibitor.
-
Body Composition: Body weight is measured regularly. At the end of the study, fat mass and lean mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI). Adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric) are dissected and weighed.
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol, glucose, and insulin.
-
Fecal Analysis: Fecal samples can be collected to measure fat content, which provides a direct indication of the inhibitor's ability to block fat absorption.
-
Histopathology: Tissues such as the liver and adipose tissue may be collected for histological analysis to assess for steatosis (fatty liver) and adipocyte size, respectively.
Visualizing the Mechanisms and Processes
Signaling Pathway of Pancreatic Lipase Inhibition
The following diagram illustrates the mechanism of action of pancreatic lipase inhibitors in the gastrointestinal tract.
Caption: Mechanism of Pancreatic Lipase Inhibition.
Experimental Workflow for In Vivo Validation
The logical flow of an in vivo study to validate a potential pancreatic lipase inhibitor is depicted below.
Caption: In Vivo Validation Workflow.
Logical Relationships in Study Design
This diagram outlines the key comparisons made in a typical in vivo validation study.
Caption: Comparative Study Design Logic.
References
- 1. Anti-Obesity Effect of Extract from Nelumbo Nucifera L., Morus Alba L., and Raphanus Sativus Mixture in 3T3-L1 Adipocytes and C57BL/6J Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panax ginseng Leaf Extracts Exert Anti-Obesity Effects in High-Fat Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Panax ginseng Leaf Extracts Exert Anti-Obesity Effects in High-Fat Diet-Induced Obese Rats [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in high-fat diet-induced obesity and body fat accumulation by a Nelumbo nucifera leaf flavonoid-rich extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Panclicin A Analogs: A Head-to-Head Comparison of Pancreatic Lipase Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Panclicin A analogs against pancreatic lipase (B570770), a key enzyme in dietary fat absorption. The data presented is supported by detailed experimental methodologies to aid in the evaluation and potential development of these compounds as anti-obesity therapeutics.
Potency Comparison of Panclicin Analogs
The inhibitory activities of this compound, B, C, D, and E were evaluated against porcine pancreatic lipase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Analog | Amino Acid Moiety | IC50 (µM)[1] | Relative Potency |
| This compound | Alanine | 2.9 | Baseline |
| Panclicin B | Alanine | 2.6 | ~1.1x more potent than A |
| Panclicin C | Glycine | 0.62 | ~4.7x more potent than A |
| Panclicin D | Glycine | 0.66 | ~4.4x more potent than A |
| Panclicin E | Glycine | 0.89 | ~3.3x more potent than A |
The data reveals a clear structure-activity relationship among the Panclicin analogs. The glycine-type panclicins (C, D, and E) are significantly more potent than the alanine-type analogs (A and B)[1]. Panclicin C exhibited the highest potency among the tested analogs.
Mechanism of Action: Irreversible Inhibition
Panclicins, much like the well-known anti-obesity drug Orlistat, are irreversible inhibitors of pancreatic lipase. Their mechanism of action involves the formation of a covalent bond with the active site serine residue (Ser152) within the catalytic triad (B1167595) of the enzyme. This covalent modification is facilitated by the reactive β-lactone ring present in the structure of all Panclicin analogs. The acylation of the serine residue renders the enzyme inactive, thereby preventing the hydrolysis of dietary triglycerides.
Signaling Pathway of Pancreatic Lipase Inhibition
The following diagram illustrates the catalytic mechanism of pancreatic lipase and the inhibitory action of this compound analogs.
Caption: Pancreatic lipase catalytic cycle and its irreversible inhibition by Panclicin analogs.
Experimental Protocols
The following is a detailed protocol for a porcine pancreatic lipase (PPL) inhibition assay, synthesized from established methods, to determine the IC50 values of inhibitors.
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate as an emulsifier
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent for inhibitors and substrate
-
Test compounds (Panclicin analogs)
-
Orlistat (as a positive control)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
-
Incubator set to 37°C
2. Preparation of Solutions:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Enzyme Solution: Prepare a stock solution of PPL in deionized water (e.g., 10 mg/mL). Centrifuge to remove any insoluble material. Dilute the supernatant with the assay buffer to a final working concentration (e.g., 1 mg/mL). Prepare this solution fresh before each assay.
-
Substrate Stock Solution: Dissolve pNPP in isopropanol to create a stock solution (e.g., 10 mM).
-
Inhibitor Stock Solutions: Dissolve Panclicin analogs and Orlistat in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in DMSO to generate a range of concentrations for the dose-response curve.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: Add assay buffer and DMSO (without enzyme or inhibitor).
-
Control wells (100% activity): Add enzyme solution and DMSO (without inhibitor).
-
Test wells: Add enzyme solution and the respective inhibitor working solutions at various concentrations.
-
Positive control wells: Add enzyme solution and Orlistat working solutions.
-
-
Pre-incubation: Add 20 µL of the appropriate inhibitor working solution or DMSO to the respective wells. Then, add 20 µL of the PPL enzyme solution to all wells except the blank controls. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 160 µL of the pNPP substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of p-nitrophenol formation is proportional to the lipase activity.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the dose-response curve using non-linear regression analysis.
Experimental Workflow
The following diagram outlines the key steps in the in vitro pancreatic lipase inhibition assay.
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
References
A Comparative Analysis of Panclicin A and Synthetic Lipase Inhibitors for Therapeutic Research
For Immediate Release
This guide provides a comprehensive benchmark of Panclicin A against prominent synthetic lipase (B570770) inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their efficacy and mechanisms of action. The data presented herein is supported by established experimental protocols to ensure reproducibility and facilitate further investigation into novel anti-obesity therapeutics.
Performance Comparison of Lipase Inhibitors
The inhibitory potential of this compound and various synthetic lipase inhibitors against pancreatic lipase is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.
| Inhibitor | Type | Mechanism of Action | IC50 (Porcine Pancreatic Lipase) |
| This compound | Natural (Microbial) | Irreversible | 2.9 µM[1][2] |
| Panclicin B | Natural (Microbial) | Irreversible | 2.6 µM[1][2] |
| Panclicin C | Natural (Microbial) | Irreversible | 0.62 µM[1][2] |
| Panclicin D | Natural (Microbial) | Irreversible | 0.66 µM[1][2] |
| Panclicin E | Natural (Microbial) | Irreversible | 0.89 µM[1][2] |
| Orlistat | Synthetic (derivative of natural Lipstatin) | Irreversible | ~0.14 µM[3] |
| Cetilistat | Synthetic | Reversible | 5.95 nM (human pancreatic lipase)[2][4] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the lipase and the substrate used.
Mechanism of Action: A Tale of Two Strategies
Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into absorbable fatty acids and monoglycerides.[1] Both this compound and synthetic inhibitors like Orlistat target this enzyme to reduce fat absorption, albeit through slightly different molecular interactions.
This compound and Orlistat are classified as irreversible inhibitors.[1][5] They possess a reactive β-lactone ring that forms a covalent bond with the serine residue (Ser152) in the active site of pancreatic lipase.[3][5] This covalent modification permanently inactivates the enzyme. The inhibitory potency of the panclicins is influenced by the amino acid moiety in their structure, with glycine-type panclicins (C, D, and E) being more potent than the alanine-type (A and B).[1][2] While both are irreversible, the inhibition by panclicins is not as strong as that of tetrahydrolipstatin (the active form of Orlistat).[1]
Cetilistat , on the other hand, represents a different class of synthetic lipase inhibitors. It lacks the β-lactone ring and is thought to act as a reversible inhibitor, binding to the active site of the lipase without forming a permanent covalent bond.[4] This allows for a more transient inhibition of the enzyme.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against pancreatic lipase using the chromogenic substrate p-nitrophenyl palmitate (pNPP).
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Inhibitor compound (e.g., this compound, Orlistat)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a working substrate solution by emulsifying the pNPP stock solution in Tris-HCl buffer containing sodium deoxycholate.
-
Prepare stock solutions of the inhibitor compounds in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the Tris-HCl buffer.
-
Add the inhibitor solution at various concentrations to the respective wells. A control well should contain only DMSO.
-
Add the pancreatic lipase solution to all wells and incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405-415 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide highlights that while this compound, a natural product, demonstrates significant inhibitory activity against pancreatic lipase, synthetic inhibitors like Orlistat and Cetilistat offer comparable or, in some cases, superior potency. The choice of inhibitor for research and development purposes will depend on the specific therapeutic goals, considering factors such as the desired mechanism of action (irreversible vs. reversible) and the pharmacokinetic profile. The provided experimental protocol offers a standardized method for further comparative studies in the quest for novel and effective anti-obesity agents.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Catalytic activity and association of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Panclicin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Panclicin A. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on established best practices for handling cytotoxic and other hazardous pharmaceutical compounds. A thorough risk assessment should be conducted before any handling of this substance.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment (PPE) is the primary line of defense against exposure to hazardous chemicals. For a potent compound like this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[1] - Gown: Disposable, fluid-resistant gown.[2] - Eye Protection: Safety glasses. |
| Handling of Solid Compound (e.g., weighing) | - Gloves: 2 pairs of powder-free chemotherapy-tested gloves (ASTM D6978).[1] - Gown: Disposable, poly-coated, seamless gown with long sleeves and knitted or elastic cuffs.[1] - Respiratory Protection: NIOSH-certified N95 respirator mask.[1] - Eye Protection: Full face shield or goggles.[1][2] |
| Preparation of Solutions | - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[1] - Gown: Disposable, poly-coated, seamless gown with long sleeves and knitted or elastic cuffs.[1] - Respiratory Protection: Work should be conducted in a certified chemical fume hood or biological safety cabinet. - Eye Protection: Full face shield or goggles.[1][2] |
| Administration of Compound (in vitro/in vivo) | - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[1] - Gown: Disposable, poly-coated, seamless gown with long sleeves and knitted or elastic cuffs.[1] - Eye Protection: Safety glasses or goggles.[3] |
| Waste Disposal | - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[1] - Gown: Disposable, fluid-resistant gown.[2] - Eye Protection: Safety glasses. |
| Spill Cleanup | - Gloves: 2 pairs of industrial thickness (>0.45mm) gloves (latex, neoprene, or nitrile).[3][4] - Gown: Disposable, poly-coated, seamless gown.[1] - Respiratory Protection: Fit-tested N95 respirator or higher (e.g., PAPR for large spills).[1] - Eye Protection: Full face shield and goggles.[1] |
Operational and Disposal Plans
A clear and concise operational plan is essential for the safe handling and disposal of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling this compound, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary materials, including PPE, weighing equipment, solvents, and waste containers.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Double gloving is a standard practice when handling potent compounds.[5]
-
Weighing: If handling solid this compound, perform this task in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add solvent to the solid compound slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and pipette tips. Collect this waste in a clearly labeled, dedicated hazardous waste container.[6]
-
Liquid Waste: Unused solutions or experimental media containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not dispose of this waste down the drain.[6]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[6] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Spill Response:
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area.
-
Secure the Area: Prevent entry into the contaminated area.
-
Don PPE: Put on the appropriate spill response PPE, including a respirator.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Decontamination: Decontaminate the spill area according to your institution's procedures.
-
Waste Disposal: Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
